ethyl 3-(1H-imidazol-1-yl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-imidazol-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUPBGJXHDOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474333 | |
| Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24215-02-9 | |
| Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate
An In-depth Technical Guide to the Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Imidazole Scaffolds in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of molecules targeting a wide array of biological targets, most notably fungal enzymes.[1] Azole antifungals, for instance, function by inhibiting cytochrome P450-dependent 14α-lanosterol demethylase, a critical enzyme in fungal sterol biosynthesis.[1] Ethyl 3-(1H-imidazol-1-yl)propanoate is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of more complex pharmaceutical agents. It provides a readily modifiable ester handle and a strategically positioned imidazole nucleus, connected by a flexible three-carbon linker. This guide provides a comprehensive exploration of the primary synthetic routes to this valuable building block, grounded in mechanistic principles and practical, field-tested protocols.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its synthesis, handling, and application. The key characteristics of Ethyl 3-(1H-imidazol-1-yl)propanoate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 3-imidazol-1-ylpropanoate | PubChem[3] |
| CAS Number | 24215-02-9 | PubChem[3] |
| Molecular Formula | C₈H₁₂N₂O₂ | PubChem[3] |
| Molecular Weight | 168.19 g/mol | PubChem[3][4] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | N/A |
| SMILES | CCOC(=O)CCN1C=CN=C1 | PubChem[3] |
Safety and Handling: This compound is associated with significant health hazards. According to the Globally Harmonized System (GHS) classifications, it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[3]
Mandatory Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is required.
Synthetic Strategies: A Comparative Overview
The synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate is primarily achieved through two robust and well-established chemical transformations. The choice between these methods often depends on factors such as starting material availability, cost, desired scale, and environmental considerations.
-
Aza-Michael Addition: This method involves the conjugate addition of imidazole to ethyl acrylate. It is an atom-economical approach that directly forms the target C-N bond.[5]
-
N-Alkylation via Nucleophilic Substitution: This classic approach involves the reaction of imidazole with an alkyl halide, such as ethyl 3-bromopropanoate, typically in the presence of a base.[6][7]
The following sections will provide a detailed examination of each route, including reaction mechanisms, step-by-step protocols, and a discussion of their respective merits.
Method 1: Aza-Michael Addition of Imidazole to Ethyl Acrylate
The aza-Michael addition is an elegant and efficient method for forming β-amino carbonyl compounds.[5] The reaction leverages the nucleophilicity of the imidazole nitrogen and the electrophilic nature of the β-carbon in the α,β-unsaturated ester, ethyl acrylate.
Reaction Principle and Mechanism
The lone pair of electrons on the N-1 nitrogen of the imidazole ring acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. This reaction is often catalyzed by a base or can be facilitated by specific enzymes or solvents.[8][9] The base deprotonates the N-H of imidazole, increasing its nucleophilicity and accelerating the reaction. The resulting enolate intermediate is then protonated by the solvent or a proton source to yield the final product.
Caption: Mechanism of the base-catalyzed aza-Michael addition.
Field-Validated Experimental Protocol
This protocol is a consolidated methodology derived from established procedures for aza-Michael additions involving imidazoles and acrylates.[8][9]
Materials and Reagents:
-
Imidazole (1.0 eq)
-
Ethyl acrylate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (Solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and acetonitrile (approx. 5 mL per 1 g of imidazole).
-
Base Addition: Add the base (e.g., DBU, 0.1 eq). If using a solid base like K₂CO₃, add it at this stage.
-
Substrate Addition: Slowly add ethyl acrylate (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 3-(1H-imidazol-1-yl)propanoate.
Causality and Strategic Choices
-
Choice of Base: DBU is a non-nucleophilic organic base that is highly effective in promoting Michael additions.[10] K₂CO₃ is a milder, cheaper inorganic base suitable for this transformation, though it may require longer reaction times.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism without interfering with the reaction.
-
Excess Acrylate: A slight excess of ethyl acrylate ensures the complete consumption of the more valuable imidazole starting material.
-
Aqueous Work-up: The wash with sodium bicarbonate removes any acidic impurities, while the brine wash helps to break any emulsions and remove water from the organic layer.
Method 2: N-Alkylation via Nucleophilic Substitution
N-alkylation is a cornerstone of heterocyclic chemistry for C-N bond formation.[6] This route provides a highly predictable and reliable method for synthesizing the target compound from imidazole and a suitable 3-carbon electrophile.
Reaction Principle and Mechanism
This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The N-1 atom of imidazole acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in ethyl 3-bromopropanoate. The reaction requires a base to neutralize the HBr byproduct formed, driving the reaction to completion.
Caption: SN2 mechanism for the N-alkylation of imidazole.
Field-Validated Experimental Protocol
This protocol is adapted from a highly analogous and reliable procedure for the N-alkylation of imidazole with an alpha-halo ester.[11]
Materials and Reagents:
-
Imidazole (1.0 eq)
-
Ethyl 3-bromopropanoate (1.05 eq)
-
Potassium carbonate (K₂CO₃), powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Ethyl Acetate (Solvent)
-
Ethyl acetate (for extraction)
-
Water
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend imidazole (1.0 eq) and powdered potassium carbonate (1.5 eq) in DMF (or ethyl acetate, approx. 10 mL per 1 g of imidazole).
-
Alkylating Agent Addition: Add ethyl 3-bromopropanoate (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction's completion by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr).
-
If DMF was used as the solvent, dilute the filtrate with a large volume of ethyl acetate and wash extensively with water (3-4x) to remove the DMF, followed by a brine wash (1x).
-
If ethyl acetate was the solvent, wash the filtrate with water (2x) and brine (1x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the pure product.
Causality and Strategic Choices
-
Choice of Base: Anhydrous potassium carbonate is an effective and inexpensive base that is strong enough to neutralize the HBr formed but not so strong as to cause significant side reactions like ester hydrolysis.[11]
-
Solvent: DMF is a polar aprotic solvent that excels at solvating the ionic intermediates and accelerating SN2 reactions. Ethyl acetate is a less polar, more environmentally benign alternative that can also be effective, albeit potentially requiring longer reaction times.[11]
-
Purification: The choice between chromatography and distillation depends on the boiling point of the product and the nature of any impurities. Distillation is often preferred for larger-scale syntheses if the product is thermally stable.
Workflow and Comparative Analysis
Caption: Comparative workflow for the two primary synthetic routes.
Route Comparison Table
| Feature | Aza-Michael Addition | N-Alkylation (SN2) |
| Atom Economy | Excellent (100% theoretical) | Good (byproduct is HBr, neutralized to salts) |
| Reagents | Imidazole, ethyl acrylate | Imidazole, ethyl 3-bromopropanoate |
| Catalyst/Base | Catalytic base (e.g., DBU) or stoichiometric mild base | Stoichiometric base (e.g., K₂CO₃) required |
| Byproducts | Minimal (if catalytic) | Stoichiometric inorganic salts (e.g., KBr, KHCO₃) |
| Green Chemistry | High atom economy; potential for enzymatic catalysis[9] | Generation of salt waste |
| Scalability | Generally good; exothermic nature may need management | Excellent; predictable and well-understood for scale-up |
Conclusion
Both the aza-Michael addition and N-alkylation pathways represent viable and robust methods for the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate. The aza-Michael addition offers superior atom economy and aligns well with green chemistry principles, particularly when enzymatic catalysts are employed. The N-alkylation route, while generating salt waste, is a highly reliable and predictable method using readily available starting materials. The ultimate choice of synthetic strategy will be guided by the specific constraints and objectives of the research or development program, including cost, scale, equipment availability, and environmental impact goals.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11845203, ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved from [Link]
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Reddy, K. H., et al. (2010). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2011(2), 159-167. Retrieved from [Link]
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Al-Salem, H. S., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(2), M1382. Retrieved from [Link]
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Kelley, J. L., et al. (2012). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Journal of Heterocyclic Chemistry, 49(5), 1183-1186. Sourced from [Link]
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ChemSynthesis (2024). ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate. Retrieved from [Link]
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Wang, Y. F., et al. (2009). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Journal of Molecular Catalysis B: Enzymatic, 56(4), 235-238. Sourced from [Link]
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Grant, R. D. (1982). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]
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Asadollahi, A., et al. (2019). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Retrieved from [Link]
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Lee, K. J., et al. (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 8, 836–841. Sourced from [Link]
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Liu, J., et al. (2017). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 15(32), 6789-6794. Retrieved from [Link]
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Corona-Duran, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 5(4), 2731-2742. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 3-(1H-imidazol-1-yl)propanoate (CAS: 24215-02-9)
Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in the design of therapeutics ranging from antifungal agents to anticancer drugs.[1][2] Ethyl 3-(1H-imidazol-1-yl)propanoate emerges as a particularly valuable synthon in this context. This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, characterization, reactivity, and strategic application in drug discovery. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by authoritative literature, designed to empower researchers in their pursuit of novel therapeutic agents.
Molecular Identity and Physicochemical Profile
Ethyl 3-(1H-imidazol-1-yl)propanoate is a bifunctional molecule featuring a reactive imidazole ring connected via a propyl linker to an ethyl ester moiety. This structure offers multiple avenues for chemical modification, making it a versatile starting material.
| Identifier | Value | Source |
| CAS Number | 24215-02-9 | PubChem[4] |
| Molecular Formula | C₈H₁₂N₂O₂ | PubChem[4] |
| IUPAC Name | ethyl 3-(1H-imidazol-1-yl)propanoate | PubChem[4] |
| Synonyms | 1H-Imidazole-1-propanoic acid, ethyl ester; Ethyl 3-imidazol-1-ylpropanoate | PubChem[4] |
| Molecular Weight | 168.19 g/mol | PubChem[4] |
| Monoisotopic Mass | 168.089877630 Da | PubChem[4] |
| XLogP3 (Predicted) | 0.1 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Synthesis Methodologies: Strategic Pathways to the Core Scaffold
Two principal and robust synthetic strategies are commonly employed to access N-alkylated imidazole propanoates. The choice between these methods often depends on the availability of starting materials, desired scale, and considerations for process greenness.
Pathway A: Direct N-Alkylation of Imidazole
This classical and widely-used method involves the direct alkylation of the imidazole ring with a suitable 3-halopropanoate ester. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of the imidazole displaces a halide.
Imidazole is an excellent nucleophile, readily undergoing electrophilic substitution at the NH nitrogen.[5] The use of a weak base, such as potassium carbonate (K₂CO₃), is crucial. It serves to deprotonate a portion of the imidazole, enhancing its nucleophilicity to attack the electrophilic carbon of the alkyl halide, while not being so strong as to significantly hydrolyze the ester functionality. Ethyl acetate is a suitable solvent due to its polarity and appropriate boiling point for this reaction.
-
Step 1: Reagent Charging: To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (1.4 eq).
-
Step 2: Addition of Alkylating Agent: To the stirred suspension, add ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature.
-
Step 3: Reaction: Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Work-up: After completion, cool the reaction mixture to room temperature and quench with cold water. Separate the organic layer.
-
Step 5: Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Pathway B: Aza-Michael Addition
A greener and often more atom-economical alternative is the aza-Michael addition of imidazole to an activated alkene, such as ethyl acrylate. This conjugate addition is a powerful C-N bond-forming reaction.
The reaction relies on the nucleophilic character of the imidazole nitrogen attacking the electron-deficient β-carbon of the α,β-unsaturated ester. While this reaction can be performed under basic conditions, recent advancements have shown that enzymes, such as proteases, can catalyze this transformation in organic media, offering a mild and environmentally benign approach.
-
Step 1: Reagent Preparation: Dissolve imidazole (1.0 eq) and ethyl acrylate (1.2 eq) in an appropriate organic solvent (e.g., pyridine).
-
Step 2: Enzyme Addition: Add alkaline protease from Bacillus subtilis to the solution.
-
Step 3: Incubation: Stir the reaction mixture at a controlled temperature (e.g., 50°C) for 48-72 hours.
-
Step 4: Enzyme Removal: After the reaction, filter off the enzyme.
-
Step 5: Purification: Remove the solvent under reduced pressure and purify the resulting product by column chromatography.
Applications in Drug Development
The imidazole scaffold is a cornerstone of many therapeutic agents. Ethyl 3-(1H-imidazol-1-yl)propanoate serves as a key intermediate for synthesizing more complex molecules with potential pharmacological activity.
-
Antifungal Agents: Many azole antifungals, such as ketoconazole and miconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungal cell membranes. The imidazole moiety is essential for coordinating to the heme iron in the enzyme's active site. Derivatives of this compound can be explored for novel antifungal properties. [6]* Anticancer Agents: The imidazole ring is present in several anticancer drugs, such as dacarbazine, which acts as an alkylating agent after metabolic activation. [7][8][9]The propanoate chain allows for the introduction of various pharmacophores that could target specific pathways in cancer cells.
-
Antiprotozoal and Antibacterial Agents: The drug metronidazole is a nitroimidazole derivative used to treat anaerobic bacterial and parasitic infections. [10]This highlights the potential for developing novel anti-infective agents from imidazole-based scaffolds.
-
Histamine Receptor Antagonists: The imidazole ring is a core component of histamine. Derivatives can be designed to act as antagonists at histamine receptors, with potential applications in treating allergies or gastric ulcers.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 3-(1H-imidazol-1-yl)propanoate is classified with the following hazards:
-
H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4]* H318: Causes serious eye damage. [4]* H335: May cause respiratory irritation. [4] Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapor or dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
Ethyl 3-(1H-imidazol-1-yl)propanoate is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its accessible synthesis, well-defined (though predicted) spectroscopic signature, and, most importantly, its versatile reactivity at both the ester and imidazole moieties make it an ideal starting point for constructing libraries of novel compounds. As the search for new therapeutics with improved efficacy and safety profiles continues, the intelligent application of such privileged building blocks will remain paramount to the success of drug discovery programs.
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Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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Filo. (2025). Reaction of Ethyl Propionate with Methylamine and Lithium Aluminium Hydride (LiAlH4). Available from: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
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Chemistry LibreTexts. (2022). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
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Kauno Technologijos Universitetas. (2021). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT. Available from: [Link]
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Szymańska, M., et al. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 26(11), 3196. Available from: [Link]
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Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
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Sree Giri Prasad, R., et al. (2012). Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method. Journal of Applied Pharmaceutical Science, 2(1), 75-81. Available from: [Link]
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Chemical Communications. (2013). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Available from: [Link]
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Ghosh, R., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 34-44. Available from: [Link]
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Filo. (2024). Figure A: 1H NMR spectrum of ethyl propanoate at 360 MHz. Available from: [Link]
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Al-Kinani, M. H., & Al-Saeed, M. H. (2020). FORMULATION AND EVALUATION OF PROCHLORPERAZINE MALEATE SUSTAINED RELEASE FLOATING TABLET. International Journal of Applied Pharmaceutics, 12(4), 133-141. Available from: [Link]
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Asadi, M., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(4), 629-636. Available from: [Link]
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Physical and chemical properties of ethyl 3-(1H-imidazol-1-yl)propanoate
An In-depth Technical Guide to Ethyl 3-(1H-imidazol-1-yl)propanoate
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(1H-imidazol-1-yl)propanoate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is structured to deliver not just data, but also expert insights into the synthesis, characterization, and potential applications of this molecule, reflecting a deep understanding of its scientific context.
Molecular Identity and Structure
Ethyl 3-(1H-imidazol-1-yl)propanoate is a compound featuring a central imidazole ring N-substituted with an ethyl propanoate tail. This structure combines the versatile coordination and hydrogen bonding capabilities of the imidazole moiety with the reactive potential of an ester group, making it a valuable building block in synthetic chemistry.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-imidazol-1-ylpropanoate | [PubChem][1] |
| CAS Number | 24215-02-9 | [PubChem][1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [PubChem][1] |
| Molecular Weight | 168.19 g/mol | [PubChem][1] |
| SMILES | CCOC(=O)CCN1C=CN=C1 | [PubChem][1] |
| InChIKey | KKKUPBGJXHDOFE-UHFFFAOYSA-N | [PubChem][1] |
Physicochemical Properties: Experimental and Computed
Obtaining precise experimental data for non-commercial research compounds can be challenging. Where experimental values are not available in public literature, this guide provides high-quality computed properties and data from close structural analogs to offer reliable estimates for experimental design.
Table of Physical and Chemical Properties:
| Property | Value / Range | Notes | Source |
| Physical State | Expected to be a liquid or low-melting solid | Based on structural analogs. | N/A |
| Boiling Point | 125°C at 0.4 mmHg | Data for the 2-methyl analog. The boiling point of the target compound is expected to be similar under vacuum. | [ChemicalBook][2] |
| Melting Point | 62°C | Data for the 2-methyl analog. The presence of the methyl group may slightly increase the melting point. | [ChemicalBook][2] |
| Density | ~1.09 g/cm³ (Predicted) | Data for the 2-methyl analog. | [ChemicalBook][2] |
| XLogP3 | 0.1 | Computed value, indicating a relatively balanced lipophilicity. | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | The molecule lacks acidic protons like O-H or N-H. | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | The two nitrogen atoms of the imidazole ring and the carbonyl oxygen can accept hydrogen bonds. | [PubChem][1] |
| Rotatable Bond Count | 5 | Indicates significant conformational flexibility. | [PubChem][1] |
Synthesis Protocol: Aza-Michael Addition
The most direct and industrially scalable route to Ethyl 3-(1H-imidazol-1-yl)propanoate is the aza-Michael addition of imidazole to ethyl acrylate. This reaction is efficient and typically requires a base catalyst or can proceed under neat conditions at elevated temperatures.
Rationale for Synthetic Strategy
The aza-Michael addition is a conjugate addition of an N-nucleophile to an α,β-unsaturated carbonyl compound. Imidazole's secondary amine-like nitrogen is sufficiently nucleophilic to attack the electrophilic β-carbon of ethyl acrylate. The choice of catalyst and solvent can be critical. While the reaction can be performed neat, using a polar aprotic solvent like acetonitrile or DMF can facilitate the reaction at lower temperatures. A mild base can deprotonate the imidazole, increasing its nucleophilicity, though this is often not necessary. A patent for a similar synthesis involving 2-aminopyridine and ethyl acrylate highlights the use of an acid catalyst and high temperatures, which presents an alternative strategy.[3]
Detailed Experimental Protocol
-
Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq), ethyl acrylate (1.1 eq), and a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (0.05 eq).
-
Reaction Execution : Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically exothermic, and the temperature should be monitored.
-
Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The disappearance of the imidazole spot indicates reaction completion, typically within 4-6 hours.
-
Work-up and Purification :
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification : Purify the crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 3-(1H-imidazol-1-yl)propanoate.
Synthesis Workflow Diagram
Caption: Aza-Michael addition workflow for synthesis.
Spectroscopic and Chromatographic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following section outlines the expected analytical signatures for Ethyl 3-(1H-imidazol-1-yl)propanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
-
Imidazole Ring : Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C2 will be the most downfield singlet, while the C4 and C5 protons will appear as distinct signals.
-
Propanoate Chain : Two triplets corresponding to the two CH₂ groups. The CH₂ group adjacent to the imidazole nitrogen (N-CH₂) will be around δ 4.2-4.4 ppm, and the CH₂ group adjacent to the carbonyl (C=O-CH₂) will be around δ 2.8-3.0 ppm.
-
Ethyl Ester : A quartet for the O-CH₂ group around δ 4.1 ppm and a triplet for the terminal CH₃ group around δ 1.2 ppm.
-
-
¹³C NMR : The carbon spectrum will corroborate the structure.
-
Imidazole Ring : Three signals for the aromatic carbons between δ 115-140 ppm.
-
Carbonyl Carbon : A characteristic peak for the ester carbonyl around δ 170 ppm.
-
Aliphatic Carbons : Signals for the four aliphatic carbons of the ethyl and propanoate groups in the upfield region (δ 14-65 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides functional group information. Key expected absorptions include:
-
C=O Stretch : A strong, sharp peak around 1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C-N Stretch : Absorptions in the 1200-1350 cm⁻¹ region.
-
C-H Stretches : Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Expected Ion : The primary ion observed in positive mode ESI-MS would be the protonated molecule [M+H]⁺ at an m/z of approximately 169.097.
-
Fragmentation : Fragmentation may occur via loss of the ethoxy group (-OCH₂CH₃) or cleavage of the propanoate side chain.
Chemical Reactivity and Stability
-
Ester Hydrolysis : The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 3-(1H-imidazol-1-yl)propanoic acid[4]. This reaction is a common synthetic transformation and is important to consider during downstream processing and formulation.
-
Imidazole Ring Reactivity : The imidazole ring is generally stable. The N-3 nitrogen is basic and can be protonated or alkylated. The ring itself is aromatic and resistant to oxidation but can undergo electrophilic substitution under certain conditions.
-
Storage : The compound should be stored in a cool, dry place, away from strong acids and bases to prevent degradation.[2]
Applications in Drug Discovery and Development
The imidazole moiety is a well-known pharmacophore present in numerous approved drugs. Its ability to act as a proton shuttle and coordinate with metal ions (e.g., in metalloenzymes) makes it a privileged scaffold.
-
Antifungal Agents : Many successful antifungal drugs, such as fluconazole, are azole-based. The imidazole ring is crucial for their mechanism of action, which involves inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. Compounds containing the 3-(1H-imidazol-1-yl)propyl scaffold have shown potent anti-Candida activity, often exceeding that of fluconazole.[5]
-
Histamine Receptor Antagonists : The imidazole ring is structurally related to histamine. As such, derivatives are often explored as antagonists for histamine receptors. For instance, carbamate derivatives of 3-(1H-imidazol-4-yl)propanol have been developed as potent and selective histamine H₃ receptor antagonists.[6]
-
General Medicinal Chemistry : The title compound serves as a versatile intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the chemical space for structure-activity relationship (SAR) studies.
Logical Relationship of Imidazole Core to Biological Activity
Caption: Relationship between structure and bio-activity.
Safety and Handling
Based on GHS classifications from supplier data, Ethyl 3-(1H-imidazol-1-yl)propanoate presents several hazards that require appropriate handling procedures.
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Spill & Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.
This guide provides a robust foundation for researchers working with Ethyl 3-(1H-imidazol-1-yl)propanoate. By combining known data with expert chemical reasoning, it aims to facilitate safe and effective experimental work, ultimately accelerating the process of drug discovery and development.
References
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Al-Abdullah, N. H., Al-Tuwaijri, H. M., El-Messery, S. M., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 149. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11845203, ethyl 3-(1H-imidazol-1-yl)propanoate. [Link]
- Google Patents (2014). Preparation method for ethyl 3-(pyridin-2-ylamino)
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2794718, 3-(1H-imidazol-1-yl)propanoic acid. [Link]
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Stark, H., et al. (2000). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. Archiv der Pharmazie, 333(7), 239-242. [Link]
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 3-(1H-imidazol-1-yl)propanoate: Molecular Structure, Weight, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-(1H-imidazol-1-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its molecular structure, precise molecular weight, and key physicochemical characteristics, offering foundational knowledge for its application in research and development.
Introduction: The Significance of the Imidazole Moiety
Ethyl 3-(1H-imidazol-1-yl)propanoate belongs to the family of imidazole derivatives. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to act as a proton donor and acceptor make it a versatile building block in drug design. This guide will focus on the specific structural and chemical attributes of the ethyl propanoate derivative, providing a basis for its potential utility.
Molecular Structure and Identification
The molecular structure of Ethyl 3-(1H-imidazol-1-yl)propanoate consists of an imidazole ring linked through a nitrogen atom to an ethyl propanoate chain. This arrangement imparts both hydrophilic (imidazole) and lipophilic (ethyl ester) characteristics to the molecule, influencing its solubility and interaction with biological targets.
Chemical Identifiers
Accurate identification of a chemical compound is paramount for reproducible research. The key identifiers for Ethyl 3-(1H-imidazol-1-yl)propanoate are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-(1H-imidazol-1-yl)propanoate | [PubChem][1] |
| CAS Number | 24215-02-9 | [PubChem][1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [PubChem][1] |
| SMILES | CCOC(=O)CCN1C=CN=C1 | [PubChem][1] |
| InChIKey | KKKUPBGJXHDOFE-UHFFFAOYSA-N | [PubChem][1] |
Structural Representation
The two-dimensional structure of Ethyl 3-(1H-imidazol-1-yl)propanoate is depicted in the following diagram, illustrating the connectivity of the atoms.
Caption: 2D Molecular Structure of Ethyl 3-(1H-imidazol-1-yl)propanoate.
Molecular Weight and Physicochemical Properties
The molecular weight of a compound is a fundamental physical property that is critical for stoichiometric calculations in chemical synthesis and for the interpretation of mass spectrometry data.
Molecular Weight
The molecular weight of Ethyl 3-(1H-imidazol-1-yl)propanoate has been computationally determined and is widely cited in chemical databases.
| Property | Value | Source |
| Molecular Weight | 168.19 g/mol | [PubChem][1], [BLDpharm][2] |
| Monoisotopic Mass | 168.089877630 Da | [PubChem][1] |
Physicochemical Properties
Understanding the physicochemical properties of Ethyl 3-(1H-imidazol-1-yl)propanoate is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Physical Form | Solid | [Sigma-Aldrich] |
| Purity | Typically ≥95% | [Sigma-Aldrich] |
| Storage | Sealed in dry, 2-8°C | [BLDpharm][3] |
| Hazards | Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation. | [PubChem][1] |
Synthesis and Reactivity
Ethyl 3-(1H-imidazol-1-yl)propanoate can be synthesized through various organic chemistry routes. A common method involves the Michael addition of imidazole to ethyl acrylate. This reaction is typically catalyzed by a base and proceeds under mild conditions, making it an efficient and scalable process. The reactivity of the molecule is primarily dictated by the imidazole ring and the ester functional group. The imidazole ring can undergo electrophilic substitution and can be alkylated at the N-3 position. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(1H-imidazol-1-yl)propanoic acid.
Applications in Research and Drug Development
The structural motifs present in Ethyl 3-(1H-imidazol-1-yl)propanoate make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The propanoate side chain can be modified to introduce additional functionalities or to modulate the pharmacokinetic properties of a lead compound. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, expanding the chemical space for drug discovery. Furthermore, derivatives of imidazole propanoic acid have been investigated as histamine H3 receptor antagonists[4].
Experimental Protocols
General Handling and Storage
Given its hazard profile, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Ethyl 3-(1H-imidazol-1-yl)propanoate. It should be stored in a tightly sealed container in a dry and well-ventilated area, under refrigerated conditions (2-8°C) to ensure its stability[3].
Workflow for a Typical Ester Hydrolysis
The following protocol outlines a general procedure for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: A generalized workflow for the hydrolysis of Ethyl 3-(1H-imidazol-1-yl)propanoate.
Conclusion
Ethyl 3-(1H-imidazol-1-yl)propanoate is a well-characterized compound with a defined molecular structure and weight. Its chemical properties, stemming from the combination of an imidazole ring and an ethyl propanoate chain, make it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This guide has provided the core technical information necessary for researchers and scientists to effectively utilize this compound in their work.
References
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ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem . National Center for Biotechnology Information. [Link]
-
A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol - ResearchGate . ResearchGate. [Link]
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The Synthesis and Strategic Application of N-Alkylated Imidazole Esters: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and history of N-alkylated imidazole esters. Intended for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemistry, synthetic methodologies, and strategic applications of this versatile class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into their burgeoning role in medicinal chemistry, from their use as ionic liquids to their potential as novel therapeutic agents.
Introduction: The Imidazole Nucleus and the Dawn of N-Alkylation
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous scaffold in biologically active molecules.[1][2][3] Its discovery is credited to Heinrich Debus in 1858, who first synthesized it from glyoxal and formaldehyde in ammonia.[1][4] This foundational discovery paved the way for the exploration of a vast chemical space of imidazole derivatives. The N-alkylation of imidazoles, a process that introduces an alkyl substituent onto one of the nitrogen atoms, proved to be a critical step in modulating the physicochemical and pharmacological properties of these compounds.[5][6] This guide focuses on a specific and highly significant subclass: N-alkylated imidazole esters, which are characterized by the presence of an ester functionality on the N-alkyl substituent. These compounds have garnered considerable interest as versatile intermediates, ionic liquids, and active pharmaceutical ingredients (APIs).[7][8]
Historical Perspective: From Simple Salts to Functionalized Ionic Liquids
The journey to the sophisticated N-alkylated imidazole esters of today began with fundamental studies on the alkylation of the imidazole ring. Early methods often involved the use of alkyl halides, a straightforward approach that is still in use.[9] However, these methods can generate significant inorganic waste.[9] A significant advancement came with the use of less toxic and more environmentally benign alkylating agents like dialkyl carbonates and cyclic carbonates.[9]
The exploration of N-alkylated imidazoles took a significant turn with the advent of ionic liquids (ILs). Imidazolium salts, a class of ILs, are prized for their low vapor pressure, high thermal stability, and tunable solvency.[8][10] The incorporation of functional groups, such as esters, onto the N-alkyl chains of imidazolium salts opened up new avenues for creating "task-specific" ionic liquids. These functionalized ILs are not merely solvents but can also act as catalysts, extraction agents, or even possess inherent biological activity.[7][10] The synthesis of compounds like 1,3-bis(2-ethoxy-2-oxoethyl)-1H-imidazol-3-ium chloride represents a key milestone in the development of these functionalized imidazolium salts.
Synthetic Methodologies: A Strategic Approach to N-Alkylated Imidazole Esters
The synthesis of N-alkylated imidazole esters is a multi-step process that requires careful consideration of regioselectivity and reaction conditions. The primary synthetic challenge lies in the selective alkylation of the desired nitrogen atom in the imidazole ring, especially in unsymmetrically substituted imidazoles.[11][12]
Core Principle: The Nucleophilic Character of Imidazole
The synthesis of N-alkylated imidazoles hinges on the nucleophilic nature of the imidazole ring. The lone pair of electrons on the sp2-hybridized nitrogen atoms can attack an electrophilic carbon atom, leading to the formation of a new carbon-nitrogen bond. The choice of base and solvent plays a crucial role in modulating the nucleophilicity of the imidazole and influencing the reaction pathway.[13]
General Synthetic Workflow
The synthesis of an N-alkylated imidazole ester typically follows a two-step process: N-alkylation of the imidazole core followed by esterification, or more commonly, the direct alkylation of the imidazole with an alkyl halide already containing an ester moiety.
Detailed Experimental Protocol: Synthesis of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazol-3-ium Chloride
This protocol describes a common method for synthesizing a symmetrically substituted N-alkylated imidazole ester, a valuable precursor for N-heterocyclic carbenes and a model compound for studying this class of molecules.
Materials:
-
Imidazole
-
Ethyl chloroacetate
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl chloroacetate (2.2 eq) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures the complete dialkylation of the imidazole.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure 1,3-bis(2-ethoxy-2-oxoethyl)-1H-imidazol-3-ium chloride as a white solid.
Causality of Experimental Choices:
-
Ethyl Chloroacetate: This reagent is chosen as it provides the desired ethoxycarbonylmethyl group and a reactive chloride leaving group for the SN2 reaction.[13]
-
Acetonitrile: A polar aprotic solvent like acetonitrile is ideal for SN2 reactions as it can dissolve the ionic reactants and does not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.[9]
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the alkylation to proceed at a reasonable rate.
Characterization of N-Alkylated Imidazole Esters
The structural elucidation of N-alkylated imidazole esters relies on a combination of spectroscopic techniques.
| Technique | Key Features and Interpretation |
| 1H NMR | The protons on the imidazole ring typically appear in the aromatic region (δ 7-10 ppm). The protons of the N-alkyl chain and the ester group will have characteristic chemical shifts and coupling patterns. For example, in 1-ethyl-3-methylimidazolium chloride, the methyl and ethyl protons are clearly distinguishable.[14] |
| 13C NMR | The carbon signals for the imidazole ring, the N-alkyl chain, and the carbonyl of the ester group will be present in their respective characteristic regions. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1730-1750 cm-1 is indicative of the C=O stretch of the ester group. Vibrational modes of the methylimidazolium cation can be observed in the 700–950 cm–1 range.[15] |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) is a soft ionization technique well-suited for these ionic compounds. The mass spectrum will show the molecular ion peak corresponding to the cation.[16] |
Applications in Drug Development
N-alkylated imidazole esters are emerging as a significant class of compounds in drug development due to their diverse applications.
As Antimicrobial and Anticancer Agents
The imidazolium scaffold is present in numerous antifungal drugs like miconazole and ketoconazole.[1][4] N-alkylated imidazole esters have been shown to possess broad-spectrum antimicrobial activity against bacteria and fungi.[5][6][10] The length of the N-alkyl chain has been shown to be a critical determinant of antimicrobial potency, with longer chains generally leading to increased activity.[5][10] Furthermore, certain ester-functionalized imidazolium salts have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer agents.[7][17]
As Ionic Liquids in Drug Delivery
The unique properties of ester-functionalized imidazolium salts make them attractive for use as ionic liquids in drug delivery systems.[8] They can be used to enhance the solubility and bioavailability of poorly water-soluble drugs.[8] Their tunable nature allows for the design of ILs with specific properties for targeted drug delivery.
Conclusion and Future Outlook
The field of N-alkylated imidazole esters has evolved significantly from the initial discovery of the imidazole ring. The ability to readily synthesize and functionalize these compounds has led to their emergence as a versatile platform in medicinal chemistry and materials science. Future research will likely focus on the development of novel N-alkylated imidazole esters with enhanced biological activity and reduced toxicity. The exploration of their potential as targeted drug delivery vehicles and as key components in the synthesis of complex pharmaceutical agents will undoubtedly continue to be a fruitful area of investigation.
References
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OAText. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021, August 8). Ester-Functionalized Imidazolium- and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation. [Link]
- Google Patents. (n.d.). N1 site alkylation method for imidazole compounds.
-
ResearchGate. (n.d.). Synthesis of ester-functionalized imidazolium IL. Retrieved from [Link]
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Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
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MDPI. (2023, February 1). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. [Link]
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ResearchGate. (2025, August 5). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]
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PMC. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
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ACS Omega. (2018, July 18). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. [Link]
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(n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [Link]
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PubMed. (n.d.). Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazol-3-ium Chloride. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. [Link]
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ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]
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(2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
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Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. [Link]
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ResearchGate. (n.d.). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
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NIH. (n.d.). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Retrieved from [Link]
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PMC. (n.d.). 1,3-Bis(2-anilino-2-oxoethyl)-1H-imidazol-3-ium chloride. Retrieved from [Link]
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PMC. (2023, February 20). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. [Link]
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University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
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PMC. (2022, March 14). A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Activity Screening of Ethyl 3-(1H-imidazol-1-yl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Rationale for Screening Ethyl 3-(1H-imidazol-1-yl)propanoate Derivatives
The landscape of fungal infections is marked by a persistent challenge: the emergence of resistance to existing antifungal agents. Azole antifungals, a cornerstone of antifungal therapy, are not immune to this trend. This necessitates a continuous search for novel, more effective antifungal compounds. The imidazole scaffold is a well-established pharmacophore in antifungal drug design, primarily due to its ability to inhibit a critical enzyme in the fungal cell membrane biosynthesis pathway.
This guide provides a comprehensive framework for the in vitro antifungal activity screening of a promising class of compounds: ethyl 3-(1H-imidazol-1-yl)propanoate derivatives. These molecules combine the proven antifungal potential of the imidazole ring with a propanoate ester side chain, which can be readily modified to explore structure-activity relationships (SAR) and optimize antifungal potency, selectivity, and pharmacokinetic properties. By systematically evaluating these derivatives against a panel of clinically relevant fungal pathogens, we can identify lead compounds for further development in the fight against fungal diseases.
The Scientific Foundation: Mechanism of Action of Imidazole Antifungals
Imidazole-based antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[3][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[3]
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.
Experimental Workflow: A Strategic Overview
The screening process is designed to be a systematic and robust evaluation of the antifungal potential of the synthesized derivatives. The workflow begins with the synthesis and purification of the compounds, followed by standardized antifungal susceptibility testing using both broth microdilution and disk diffusion methods.
Caption: A strategic workflow for antifungal screening.
Part 1: Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate Derivatives
A general and efficient method for the synthesis of the core scaffold involves the Michael addition of imidazole to an acrylate ester. This reaction is typically carried out under mild conditions and can be adapted for the synthesis of a variety of derivatives.
Protocol 1: General Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 equivalent) in a suitable solvent such as anhydrous ethanol or acetonitrile.
-
Addition of Reactant: To the stirred solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 3-(1H-imidazol-1-yl)propanoate.
-
Characterization: The structure and purity of the synthesized compound and its derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Note: This is a generalized procedure. The synthesis of specific derivatives may require modifications to this protocol, such as the use of substituted imidazoles or different acrylate esters.
Part 2: In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is evaluated using standardized methods to ensure reproducibility and comparability of the results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[5][6]
Fungal Strains and Culture Conditions
A panel of clinically relevant fungal strains should be used for the screening, including both yeasts and filamentous fungi. Recommended strains include:
-
Yeasts: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida parapsilosis (ATCC 22019), Cryptococcus neoformans (ATCC 90112)
-
Filamentous Fungi (Molds): Aspergillus fumigatus (ATCC 204305), Aspergillus flavus (ATCC 204304), Trichophyton rubrum (ATCC 28188)
Fungal cultures should be maintained on Sabouraud Dextrose Agar (SDA) and sub-cultured regularly to ensure viability.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent. The protocol should be performed in accordance with the CLSI M27 guidelines for yeasts and M38 for filamentous fungi.[5][6]
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. A stock solution of a reference antifungal drug (e.g., fluconazole or itraconazole) should also be prepared.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium to achieve a final concentration range (e.g., 0.03-16 µg/mL). Each plate should include a drug-free growth control well and a sterility control well (medium only).
-
Inoculum Preparation:
-
Yeasts: Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Molds: For filamentous fungi, prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. The results can be read visually or with a microplate reader at 530 nm.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
To determine whether a compound is fungistatic or fungicidal, an MFC assay is performed.
-
Sub-culturing: Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto a fresh SDA plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the sub-culture plate (i.e., ≥99.9% killing of the initial inoculum).
Protocol 4: Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative method for assessing antifungal activity. This protocol should follow the CLSI M44 guidelines for yeasts.[7][8]
-
Preparation of Agar Plates: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the surface of the agar plate with the yeast suspension.
-
Application of Disks: Prepare sterile paper disks (6 mm in diameter) impregnated with a known amount of the test compound (e.g., 10 µ g/disk ). Place the disks onto the inoculated agar surface. A disk with the solvent (DMSO) should be used as a negative control, and a disk with a standard antifungal as a positive control.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Measurement of Inhibition Zones: The antifungal activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disk.
Part 3: Quality Control and Data Interpretation
To ensure the validity of the results, quality control (QC) must be performed in parallel with each batch of tests.
Quality Control Strains and Expected Ranges
The use of reference QC strains with known MIC ranges for standard antifungal drugs is crucial for monitoring the accuracy and precision of the testing procedure.[9]
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 64 |
| Aspergillus fumigatus ATCC 204305 | Itraconazole | 0.06 - 0.5 |
| Aspergillus flavus ATCC 204304 | Itraconazole | 0.12 - 0.5 |
Note: These ranges are illustrative and should be confirmed with the latest CLSI guidelines.[9]
Data Presentation
The results of the antifungal screening should be presented in a clear and concise manner to facilitate SAR analysis.
Table 1: Hypothetical MIC and MFC data for Ethyl 3-(1H-imidazol-1-yl)propanoate Derivatives
| Compound ID | R-group Modification | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) | A. fumigatus MIC (µg/mL) | A. fumigatus MFC (µg/mL) |
| EIP-01 | H | 8 | 16 | 16 | >32 |
| EIP-02 | 4-Cl-Phenyl | 2 | 4 | 4 | 8 |
| EIP-03 | 2,4-diF-Phenyl | 1 | 2 | 2 | 4 |
| EIP-04 | 4-NO₂-Phenyl | 4 | 8 | 8 | 16 |
| Fluconazole | - | 1 | 4 | N/A | N/A |
| Itraconazole | - | 0.25 | 1 | 0.125 | 0.5 |
Table 2: Hypothetical Zone of Inhibition Data for Ethyl 3-(1H-imidazol-1-yl)propanoate Derivatives (10 µ g/disk )
| Compound ID | C. albicans Zone of Inhibition (mm) | C. glabrata Zone of Inhibition (mm) |
| EIP-01 | 12 | 10 |
| EIP-02 | 18 | 16 |
| EIP-03 | 22 | 20 |
| EIP-04 | 15 | 13 |
| Fluconazole (25 µg) | 25 | 18 |
| DMSO Control | 0 | 0 |
Conclusion and Future Directions
The protocols and guidelines presented here provide a robust framework for the initial in vitro screening of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives for antifungal activity. By systematically applying these methods, researchers can identify promising lead compounds. Subsequent studies should focus on more extensive SAR exploration, evaluation against a broader panel of clinical isolates (including resistant strains), cytotoxicity testing against mammalian cell lines to determine selectivity, and in vivo efficacy studies in animal models of fungal infection. The ultimate goal is the development of novel, safe, and effective antifungal agents to address the growing challenge of fungal drug resistance.
References
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Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. CLSI. [Link]
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Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: chemotherapeutic targets and immunologic strategies. Antimicrobial agents and chemotherapy, 40(2), 279–291. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2009). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2. CLSI. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Edition. CLSI standard M38. CLSI. [Link]
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PubChem. (n.d.). Ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th Edition. CLSI supplement M100. CLSI. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]
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Ahmad, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega. [Link]
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Pfaller, M. A., et al. (2009). Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates. Journal of Clinical Microbiology, 47(10), 3242–3248. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]
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ResearchGate. (n.d.). Summarized synthesis of ergosterol, the fungal sterol, and detailed.... [Link]
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Application Note & Protocol: A Comprehensive Guide to the Scale-up Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate, a key building block in pharmaceutical and materials science. The synthesis is based on the aza-Michael addition of imidazole to ethyl acrylate. This guide is intended for researchers, chemists, and process development professionals, offering in-depth insights into the reaction mechanism, process optimization, safety considerations, and analytical characterization. The protocol is designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and successful scale-up.
Introduction and Significance
Ethyl 3-(1H-imidazol-1-yl)propanoate is a versatile intermediate characterized by the presence of an imidazole ring linked to a propanoate ester moiety. The imidazole functional group is a common pharmacophore in many active pharmaceutical ingredients due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. Consequently, this compound serves as a crucial precursor for the synthesis of various therapeutic agents, including antifungal and anticancer drugs.[1][2] Its structural motifs are also explored in the development of ionic liquids and functional polymers.
The growing demand for this intermediate necessitates a reliable and scalable synthetic process. This application note addresses this need by detailing a procedure that is both efficient on a laboratory scale and amenable to larger-scale production.
Synthetic Strategy: The Aza-Michael Addition
The chosen synthetic route is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[3] This reaction is one of the most efficient methods for forming carbon-nitrogen bonds.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the imidazole nitrogen on the β-carbon of ethyl acrylate. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic. The reaction can be catalyzed by a base, which deprotonates the imidazole to increase its nucleophilicity, or it can proceed under neutral or even enzymatic conditions, although potentially at a slower rate.[4][5]
The general mechanism is outlined below:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic β-carbon of ethyl acrylate.
-
Intermediate Formation: This attack forms a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is then protonated, typically by the protonated imidazole or a protic solvent, to yield the final product.
Detailed Scale-up Protocol
This protocol is designed for a nominal 100-gram scale. The principles discussed can be extrapolated to larger scales with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| Imidazole | 288-32-4 | 68.08 | 50.0 g | 0.734 | Purity ≥ 99% |
| Ethyl Acrylate | 140-88-5 | 100.12 | 81.0 g (88 mL) | 0.809 | Stabilized, Purity ≥ 99% |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 500 mL | - | Anhydrous grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 50 g | - | Anhydrous |
| Activated Carbon | 7440-44-0 | 12.01 | 10 g | - | Decolorizing grade |
Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Heating mantle with a temperature controller and thermocouple
-
Addition funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Reaction Setup
-
Assemble the 1 L three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all glassware is dry.
-
Charge the flask with imidazole (50.0 g, 0.734 mol) and acetonitrile (500 mL).
-
Begin stirring to dissolve the imidazole. The dissolution is endothermic, so a slight temperature drop may be observed.
Step 2: Reagent Addition
-
Once the imidazole has completely dissolved, begin heating the mixture to a gentle reflux (approximately 80-82°C). The use of reflux helps to maintain a consistent reaction temperature and ensures the reaction goes to completion.
-
Charge the addition funnel with ethyl acrylate (81.0 g, 0.809 mol). A slight excess of the acrylate (1.1 equivalents) is used to ensure complete conversion of the limiting imidazole.
-
Add the ethyl acrylate dropwise to the refluxing solution over a period of 60-90 minutes. Rationale: A slow, controlled addition is crucial for managing the reaction exotherm. Although the reaction is not violently exothermic, a rapid addition on a larger scale can lead to a runaway reaction.
Step 3: Reaction Monitoring
-
After the addition is complete, maintain the reaction at reflux for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC System: Silica gel plates, eluent: 95:5 dichloromethane/methanol. Visualize with UV light and/or iodine vapor. The product will have a lower Rf value than ethyl acrylate, and imidazole is often visible as well.
-
GC Analysis: A capillary column suitable for polar compounds can be used to quantify the disappearance of imidazole.
-
Step 4: Work-up and Purification
-
Once the reaction is complete (imidazole consumption >99%), cool the mixture to room temperature.
-
The reaction mixture may have a yellowish to brownish tint. Add activated carbon (10 g) and stir for 30 minutes to decolorize the solution.
-
Remove the activated carbon by filtration through a pad of Celite. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. This will yield a viscous, oily residue.
-
Rationale for avoiding aqueous work-up: The product has some water solubility. An aqueous work-up can lead to yield loss and hydrolysis of the ester under basic or acidic conditions. A direct distillation approach is more suitable for scale-up.
Step 5: Final Purification (Vacuum Distillation)
-
Set up a short-path distillation apparatus.
-
Distill the crude oil under high vacuum. The product will distill at approximately 120-130°C at 1 mmHg.
-
Collect the pure fraction, which should be a colorless to pale yellow oil.
-
Expected yield: 100-110 g (80-90% of theoretical).
Safety and Handling
-
Imidazole: Corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ethyl Acrylate: Flammable liquid and vapor. It is a lachrymator and is harmful if swallowed or inhaled. It may cause an allergic skin reaction.[6] All handling should be performed in a fume hood.
-
Acetonitrile: Flammable liquid and vapor. Toxic in contact with skin and if swallowed or inhaled.
-
General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions, although it is not strictly necessary for this specific transformation. Ensure proper quenching procedures are in place for any unreacted materials.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.48 (s, 1H, NCHN), 7.05 (s, 1H, NCH), 6.90 (s, 1H, NCH), 4.25 (t, J=6.8 Hz, 2H, OCH₂CH₃), 4.15 (q, J=7.1 Hz, 2H, NCH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂CO), 1.25 (t, J=7.1 Hz, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5 (C=O), 137.0 (NCHN), 129.0 (NCH), 119.5 (NCH), 61.0 (OCH₂), 44.0 (NCH₂), 35.0 (CH₂CO), 14.0 (CH₃). |
| Mass Spectrometry (ESI+) | m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 169.0977; found: 169.0975. |
| Purity (GC) | ≥ 98% |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate. By understanding the underlying mechanism and paying close attention to process parameters such as addition rates and temperature control, high yields and purity can be consistently achieved. This detailed guide serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
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Al-Soud, Y. A., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 147. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Ethyl 3-(1H-imidazol-1-yl)propanoate. PubChem Compound Database. Available at: [Link]
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Ren, Y., et al. (2014). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Applied Biochemistry and Biotechnology, 172(5), 2419-2428. Available at: [Link]
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Wang, L., et al. (2016). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 14(34), 8093-8098. Available at: [Link]
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Azizi, N., & Gholibegloo, E. (2011). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available at: [Link]
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Reddy, K. L., et al. (2007). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2007(15), 149-157. Available at: [Link]
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- 1. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for ethyl 3-(1H-imidazol-1-yl)propanoate synthesis
Welcome to the technical support center for the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. This document offers practical, field-tested insights into two primary synthetic routes: the Aza-Michael Addition and N-Alkylation.
Introduction to Synthetic Strategies
Ethyl 3-(1H-imidazol-1-yl)propanoate is a valuable building block in pharmaceutical and materials science. Its synthesis is primarily achieved through two effective methods:
-
Aza-Michael Addition: This route involves the conjugate addition of imidazole to ethyl acrylate. It is often favored for its atom economy and potentially milder reaction conditions.
-
N-Alkylation: This classic method consists of the reaction of imidazole with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate, typically in the presence of a base.
Both pathways, while robust, present unique challenges. This guide will provide a comprehensive overview of how to optimize reaction conditions and troubleshoot common issues for each approach.
Section 1: Aza-Michael Addition of Imidazole to Ethyl Acrylate
The aza-Michael addition offers a direct and often high-yielding route to ethyl 3-(1H-imidazol-1-yl)propanoate. The reaction mechanism involves the nucleophilic attack of the imidazole nitrogen onto the β-carbon of the electron-deficient alkene in ethyl acrylate.
Caption: General workflow for the N-alkylation of imidazole.
Troubleshooting Guide: N-Alkylation
Question 1: My reaction yield is low. How can I improve it?
-
Causality: Low yields in N-alkylation reactions can stem from incomplete reaction, side reactions, or product degradation. The choice of base, solvent, and temperature are critical parameters.
-
Troubleshooting Steps:
-
Base Selection: A common issue is the use of a base that is too weak or too strong. For imidazole, a moderately strong base is ideal.
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Recommended Solvents: Polar aprotic solvents such as acetonitrile, DMF, or acetone are generally good choices for SN2 reactions.
-
-
Temperature Control: The reaction temperature should be carefully controlled.
-
Recommended Temperature Range: 75-115°C is a typical range for this type of alkylation.[2] Lower temperatures can lead to slow reaction rates, while excessively high temperatures may cause decomposition of the product or reactants.
-
-
Leaving Group: While ethyl 3-bromopropanoate is a common choice, using ethyl 3-iodopropanoate can increase the reaction rate due to iodide being a better leaving group. However, iodoalkanes are generally more expensive and less stable.
-
Question 2: I am seeing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
-
Causality: The formation of side products is a common challenge. In this reaction, potential side products include the formation of imidazolium salts (from reaction with the HBr byproduct if a base is not used in stoichiometric amounts), and elimination products (ethyl acrylate) from the ethyl 3-bromopropanoate, especially with sterically hindered or strong bases. Product decomposition can also occur, particularly during purification.[3]
-
Troubleshooting Steps:
-
Stoichiometry of the Base: Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction. Using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
Gradual Addition of Alkylating Agent: Adding the ethyl 3-bromopropanoate dropwise to the mixture of imidazole and base can help to control the reaction and minimize the formation of imidazolium salts.
-
Choice of Base: To minimize the elimination side reaction, use a non-nucleophilic, moderately strong base like K₂CO₃.
-
Purification Conditions: Some N-alkylated imidazoles can be sensitive to heat and acidic or basic conditions. If using column chromatography, it is advisable to use a neutral silica gel and to avoid prolonged exposure to the stationary phase.[4] Distillation under reduced pressure is another option for purification if the product is thermally stable enough.
-
Experimental Protocols
Protocol 1: Aza-Michael Addition of Imidazole to Ethyl Acrylate (Solvent-Free)
This protocol is adapted from a procedure for the synthesis of methyl 3-(1H-imidazol-1-yl)propanoate.[5]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq).
-
Reaction Setup: To the imidazole, add ethyl acrylate (1.2 eq).
-
Reaction Execution: Heat the mixture to 80°C with vigorous stirring. The imidazole should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent) until the imidazole spot is no longer visible (typically 4-6 hours).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethyl acrylate under reduced pressure using a rotary evaporator.
-
The resulting oil is often of sufficient purity for many applications. If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.
-
Protocol 2: N-Alkylation of Imidazole with Ethyl 3-Bromopropanoate
This is a generalized protocol based on common procedures for the N-alkylation of imidazoles.[1][2]
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of imidazole).
-
Base Addition: Add powdered potassium carbonate (1.2 eq) to the suspension.
-
Addition of Alkylating Agent: While stirring vigorously, add ethyl 3-bromopropanoate (1.05 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetonitrile, this is approximately 82°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better, Aza-Michael addition or N-alkylation?
A: The "better" route depends on your specific needs. The Aza-Michael addition is often more atom-economical and can be performed without a solvent or catalyst, making it a "greener" option. The N-alkylation is a more traditional method that is also very effective but may require more careful control of reaction conditions to avoid side products.
Q: How do I know if my reaction is complete?
A: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). You will need to find a solvent system that gives good separation between your starting materials and the product. Staining with iodine or potassium permanganate can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for monitoring the reaction progress.
Q: My final product is an oil. How can I be sure of its purity?
A: Oily products can be challenging to purify. After your chosen purification method (e.g., column chromatography or distillation), purity should be assessed by analytical techniques such as ¹H and ¹³C NMR spectroscopy and GC-MS. A single peak in the GC chromatogram and a clean NMR spectrum are good indicators of high purity.
Q: Can I use ethyl 3-chloropropanoate instead of the bromo- version for the N-alkylation?
A: Yes, but the reaction will likely be significantly slower as chloride is a poorer leaving group than bromide. You may need to use higher temperatures, a more polar solvent, or a catalyst such as sodium iodide to facilitate the reaction via an in-situ Finkelstein reaction.
References
- Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978.
- Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Sayed, N. N. E., & El-Gamal, K. M. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 155.
- Kim, H. J., Jia, Y., Kim, H. J., Kim, J. S., & Lee, J. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1386.
- Islam, M. R., & Siddiqua, A. (2010). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Journal of Chemical Sciences, 122(5), 741-745.
- Gaither, R. W. (1991). U.S. Patent No. 5,011,934. Washington, DC: U.S.
- Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659.
- Mohapatra, S., Baral, N., Mishra, N. P., Panda, P., & Nayak, S. (2018). Michael Addition of Imidazole to α, β-Unsaturated Carbonyl/Cyano Compound. The Open Chemistry Journal, 5(1).
-
PubChem. (n.d.). Ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved from [Link]
-
Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. [Link]
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 2. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Common side products in the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate
Welcome to the technical support guide for the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important intermediate. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances. By anticipating common challenges and understanding the mechanistic origins of side products, you can significantly improve yield, purity, and experimental reproducibility. This guide is structured as a series of troubleshooting questions and field-proven answers, reflecting the real-world challenges encountered during synthesis.
Core Synthesis Overview: The Aza-Michael Addition
The most direct and widely adopted method for preparing ethyl 3-(1H-imidazol-1-yl)propanoate is the aza-Michael addition of imidazole to ethyl acrylate.[1][2] This reaction, while conceptually straightforward, is prone to several competing pathways that can diminish yield and complicate purification. Understanding and controlling these pathways is the key to a successful synthesis.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and workup, presented in a practical, problem-solving format.
FAQ 1: My yield is low, and I'm observing a significant, less polar impurity with a higher molecular weight in my TLC and LC/MS analysis. What is it?
Short Answer: You have likely formed the bis-Michael adduct , ethyl 3-(3-(1H-imidazol-1-yl)propanamido)propanoate.
In-Depth Analysis: This is the most common side product in this reaction. It arises when the desired product, which still contains a potentially nucleophilic secondary amine-like nitrogen within the imidazole ring, acts as a nucleophile itself and attacks a second molecule of ethyl acrylate.
-
Causality of Formation: This side reaction is kinetically favored under conditions where the concentration of ethyl acrylate is high relative to the remaining unreacted imidazole. If ethyl acrylate is added too quickly or if an excess of it is used, the probability of the product reacting with it increases substantially.
-
Identification:
-
TLC: The bis-adduct is typically less polar than the desired mono-adduct and will have a higher Rf value.
-
Mass Spec (ESI+): Expect a peak corresponding to [M+H]+ at m/z = 270.3, which is 102.1 units higher than the desired product's [M+H]+ of 169.2.
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1H NMR: Look for a more complex spectrum with overlapping methylene signals and a potential downfield shift of the imidazole protons due to the second substitution.
-
Prevention & Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) to ensure ethyl acrylate is the limiting reagent. |
| Slow Addition | Add ethyl acrylate dropwise to the solution of imidazole over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the acrylate, favoring the reaction with the more nucleophilic starting imidazole. |
| Temperature Control | Running the reaction at a moderate temperature (e.g., room temperature to 45°C) can help control the reaction rate and minimize secondary additions.[2] |
Purification: If the bis-adduct does form, it can typically be separated from the desired product using silica gel column chromatography.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase | Gradient elution, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity by adding Methanol (MeOH). A common gradient is 0% to 5% MeOH in DCM. |
FAQ 2: The reaction mixture became a viscous, unworkable solid/gum. What went wrong?
Short Answer: Uncontrolled polymerization of ethyl acrylate.
In-Depth Analysis: Ethyl acrylate is an activated alkene that is highly susceptible to free-radical polymerization. This process can be initiated by heat, light, or trace impurities (e.g., peroxides in aged solvents). The polymerization competes directly with the desired Michael addition, consuming the reagent and trapping the product within the polymer matrix, leading to catastrophic yield loss.
-
Causality of Formation:
-
High Temperature: Exceeding the optimal reaction temperature significantly increases the rate of polymerization.
-
Oxygen/Peroxides: While often run open to the air, using solvents that have not been properly stored (e.g., old THF) can introduce radical initiators.
-
Lack of Inhibitor: Commercial ethyl acrylate is typically supplied with a radical inhibitor like hydroquinone monomethyl ether (MEHQ). Using uninhibited or distilled-and-stored acrylate without adding an inhibitor is risky.
-
Prevention & Mitigation Strategies:
| Strategy | Rationale |
| Strict Temperature Control | Use a water bath to maintain a consistent reaction temperature and prevent thermal runaway. |
| Inert Atmosphere | While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation and radical initiation. |
| Use Fresh Reagents | Use freshly opened or properly stored ethyl acrylate and high-purity solvents. |
| Check for Inhibitor | Ensure the ethyl acrylate you are using contains an inhibitor, or add a small amount (100-200 ppm) of one if you are using a purified grade. |
Remediation: Unfortunately, once significant polymerization has occurred, salvaging the reaction is nearly impossible. The focus must be on prevention.
FAQ 3: My NMR shows the correct product, but I have an additional acidic impurity that is difficult to remove. What is it?
Short Answer: You have likely hydrolyzed the ester to form 3-(1H-imidazol-1-yl)propanoic acid .[3]
In-Depth Analysis: The ethyl ester functional group is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water and heat.
-
Causality of Formation:
-
Workup Conditions: The most common cause is a prolonged or overly harsh aqueous workup. Using strong acids or bases (e.g., 1M HCl or 1M NaOH) to wash the organic layer can catalyze hydrolysis.
-
Wet Solvents: Using non-anhydrous solvents in the reaction itself can lead to some hydrolysis, though this is usually a minor pathway compared to workup-induced hydrolysis.
-
Chromatography: Using acidic or basic modifiers in the chromatography solvent system on silica gel can sometimes cause on-column hydrolysis.
-
Prevention & Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous Solvents | Ensure reaction solvents are dry to minimize water exposure. |
| Mild Aqueous Workup | If a wash is necessary, use milder reagents like saturated sodium bicarbonate (NaHCO3) solution for a brief period to neutralize any acid catalyst, followed by a brine wash. |
| Avoid High Temperatures | Do not heat the reaction mixture for extended periods during aqueous extraction or solvent removal if water might be present. |
| Neutral Purification | Purify via column chromatography using neutral solvent systems (e.g., DCM/MeOH, Ethyl Acetate/Hexanes). |
Purification: The acidic byproduct can be removed by a careful wash with a dilute base, but this risks further hydrolysis. The most reliable method is silica gel chromatography, as the more polar carboxylic acid will have a much lower Rf and will either remain at the baseline or elute much later than the desired ester.
Part 2: Reaction Pathway Visualizations
The following diagrams illustrate the intended reaction and the formation of a key side product.
Caption: Desired vs. Side Reaction Pathway.
Caption: Troubleshooting Logic Flowchart.
Part 3: Recommended Experimental Protocol
This protocol incorporates the best practices discussed above to maximize the yield and purity of the target compound.
Optimized Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate
Materials:
-
Imidazole (1.1 eq)
-
Ethyl acrylate (1.0 eq, containing inhibitor)
-
Ethanol (Anhydrous, ~5 mL per gram of imidazole)
-
Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.1 eq) and anhydrous ethanol. Stir at room temperature until all the imidazole has dissolved.
-
Reagent Addition: Begin dropwise addition of ethyl acrylate (1.0 eq) to the stirring imidazole solution over a period of 30 minutes. Use a syringe pump for best control if available.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM), checking for the consumption of imidazole.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup:
-
Dissolve the resulting crude oil in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash briefly (2-3 minutes) with saturated NaHCO3 solution to remove any unreacted imidazole or acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a pale yellow oil.
-
Purification (if necessary): If TLC or NMR analysis shows significant impurities (e.g., the bis-adduct), purify the crude oil by silica gel column chromatography using a gradient of 0-5% methanol in dichloromethane. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
References
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Ketcha, D. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. Available from: [Link]
-
ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved January 26, 2026, from [Link]
-
Vallejos, G., et al. (2011). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. International Journal of Molecular Sciences, 12(7), 4208-4217. Available from: [Link]
-
Saeed, S., et al. (2008). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Turkish Journal of Chemistry, 32(4), 467-474. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved January 26, 2026, from [Link]
-
Lou, W. Y., et al. (2005). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Journal of Molecular Catalysis B: Enzymatic, 35(4-6), 148-152. Available from: [Link]
-
Tariq, A., et al. (2018). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 19(8), 3463-3472. Available from: [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2016). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 14(38), 9038-9044. Available from: [Link]
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 3–7 with.... Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved January 26, 2026, from [Link]
Sources
- 1. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 96144-21-7|3-(1H-Imidazol-1-yl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
Characterization and removal of impurities in ethyl 3-(1H-imidazol-1-yl)propanoate
Welcome to the technical support center for ethyl 3-(1H-imidazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the characterization and removal of impurities encountered during the synthesis and purification of this compound.
Section 1: Understanding the Synthesis and Potential Impurities
Ethyl 3-(1H-imidazol-1-yl)propanoate is commonly synthesized via an aza-Michael addition of imidazole to ethyl acrylate.[1][2] This reaction, while generally efficient, can lead to several predictable impurities. Understanding the reaction mechanism is key to anticipating and addressing these challenges.
Synthesis Pathway Overview
The synthesis involves the nucleophilic attack of the N-1 position of the imidazole ring onto the electron-deficient β-carbon of ethyl acrylate.[3][4] This reaction is often catalyzed by a base or can proceed under thermal conditions.
Caption: Aza-Michael addition of imidazole to ethyl acrylate.
Frequently Asked Questions: Common Impurities
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The primary impurities are typically unreacted starting materials: imidazole and ethyl acrylate. Additionally, side reactions can lead to the formation of other byproducts.
Q2: Can the product, ethyl 3-(1H-imidazol-1-yl)propanoate, react further?
A2: While less common under standard conditions, it is possible for the product to undergo hydrolysis back to 3-(1H-imidazol-1-yl)propanoic acid if exposed to acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures.
Q3: Are there any common side-products from the Michael addition itself?
A3: Yes, one potential side-product is the dialkylated imidazole, where a second molecule of ethyl acrylate reacts with the remaining nitrogen of the imidazole ring. However, this is generally less favorable. Polymerization of ethyl acrylate can also occur, especially in the presence of radical initiators or at high temperatures.
Here is a summary of the most common impurities and their sources:
| Impurity | Source | Rationale |
| Imidazole | Unreacted Starting Material | Incomplete reaction or use of excess imidazole. |
| Ethyl Acrylate | Unreacted Starting Material | Incomplete reaction or use of excess ethyl acrylate. |
| 3-(1H-imidazol-1-yl)propanoic acid | Product Hydrolysis | Exposure of the ester product to water, especially under acidic or basic conditions. |
| Poly(ethyl acrylate) | Polymerization of Starting Material | High reaction temperatures or presence of radical initiators can cause ethyl acrylate to polymerize.[5] |
Section 2: Characterization of Impurities
Accurate identification of impurities is crucial for developing an effective purification strategy. The following analytical techniques are recommended.
Troubleshooting Guide: Analytical Characterization
Q4: My ¹H NMR spectrum of the crude product is complex. How can I identify the signals of the product and major impurities?
A4: This is a common challenge. Here’s a systematic approach to interpreting your ¹H NMR spectrum:
-
Product Signals: The characteristic signals for ethyl 3-(1H-imidazol-1-yl)propanoate are the imidazole protons (typically between δ 6.8-7.7 ppm), the methylene protons adjacent to the imidazole ring and the ester group (triplets), and the ethyl ester signals (a quartet and a triplet).[6][7]
-
Imidazole Impurity: Unreacted imidazole will show characteristic signals for its ring protons.[8]
-
Ethyl Acrylate Impurity: Look for the distinct vinyl proton signals of ethyl acrylate, which are typically downfield.
-
Solvent Peaks: Always identify your solvent and any residual solvent peaks.
A comparison of expected chemical shifts is provided below:
| Compound | Key ¹H NMR Signals (ppm, indicative) |
| Ethyl 3-(1H-imidazol-1-yl)propanoate | ~7.5 (s, 1H), ~7.0 (s, 1H), ~6.9 (s, 1H), ~4.2 (t, 2H), ~4.1 (q, 2H), ~2.8 (t, 2H), ~1.2 (t, 3H) |
| Imidazole | ~7.7 (s, 1H), ~7.1 (s, 2H) |
| Ethyl Acrylate | ~6.4 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H), ~4.2 (q, 2H), ~1.3 (t, 3H) |
Q5: I suspect I have impurities that are not easily distinguishable by NMR. What other techniques can I use?
A5: For a more detailed analysis, consider the following:
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High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating compounds with different polarities. Developing a method with a suitable column (e.g., C18) and mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or triethylamine) can resolve your product from both starting materials and byproducts.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your impurities are volatile, GC-MS is a powerful tool for separation and identification based on mass-to-charge ratio.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your reaction and to identify the number of components in your mixture. A common mobile phase for this system is a mixture of dichloromethane and methanol.
Caption: Analytical workflow for impurity characterization.
Section 3: Removal of Impurities
Once the impurities have been identified, an appropriate purification strategy can be implemented.
Troubleshooting Guide: Purification Strategies
Q6: How can I remove unreacted imidazole from my product?
A6: Imidazole is a basic and water-soluble compound. An acidic wash during the workup is highly effective.
Experimental Protocol: Acidic Wash for Imidazole Removal
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic imidazole will be protonated and move into the aqueous layer.
-
Repeat the wash if necessary (monitor with TLC).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q7: Unreacted ethyl acrylate is still present after the initial workup. How can I remove it?
A7: Ethyl acrylate is volatile and can often be removed by evaporation under high vacuum. However, for stubborn traces, column chromatography is the most effective method.
Q8: My product is still not pure after an acidic wash. What is the next step?
A8: If impurities persist, column chromatography is the recommended next step for achieving high purity.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal eluent system should be determined by TLC analysis. Your product is moderately polar, so it will elute after non-polar impurities and before highly polar impurities.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q9: Can I purify my product by recrystallization?
A9: Recrystallization can be an effective technique if your product is a solid at room temperature and you can find a suitable solvent system where the impurities have different solubility profiles. A mixture of ethyl acetate and hexanes is a good starting point to explore for recrystallization.[9]
Caption: A logical flowchart for the purification of the target compound.
By following this structured approach to identifying and removing impurities, researchers can consistently obtain high-purity ethyl 3-(1H-imidazol-1-yl)propanoate for their downstream applications.
References
- Asif, M. (2014). A review on synthesis, reactions and biological activity of novel imidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 126-141.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Lu, Y., et al. (2010). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 8(18), 4243-4248.
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl acrylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I remove unreacted acrylic acid from reaction mixture? Retrieved from [Link]
-
ResearchGate. (n.d.). Sonocatalysis and Basic Clays. Michael Addition Between Imidazole and Ethyl Acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Retrieved from [Link]
- Shalmashi, A. (2009). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Journal of the Iranian Chemical Society, 6(4), 803-807.
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmse000096 Imidazole at BMRB [bmrb.io]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Aza-Michael Addition for Imidazole Propanoate Synthesis
Welcome to the technical support center for the synthesis of imidazole propanoates via the aza-Michael addition. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their target compounds. Here, we move beyond simple protocols to explore the underlying principles of this crucial reaction, offering in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered in the laboratory.
Understanding the Aza-Michael Addition of Imidazole to Acrylates
The aza-Michael addition is a powerful and widely utilized method for forming carbon-nitrogen bonds. In the context of synthesizing imidazole propanoates, it involves the conjugate addition of an imidazole nitrogen to an acrylic acid derivative. This reaction is of significant interest in medicinal chemistry, as the resulting products are key intermediates for a variety of pharmacologically active molecules.[1][2]
The reaction's success hinges on a delicate balance of factors, including the nucleophilicity of the imidazole, the electrophilicity of the acrylate, and the choice of catalyst and solvent. Even with a seemingly straightforward protocol, researchers can face challenges such as low yields, incomplete reactions, and the formation of troublesome side products. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of imidazole propanoates. Each issue is presented in a question-and-answer format, providing not just a solution, but also an explanation of the chemical reasoning behind it.
Q1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
A1: A low or stalled reaction is one of the most common frustrations in synthesis. Several factors, often interconnected, can be at play.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The choice and amount of catalyst are critical. In the absence of a catalyst, the reaction can be extremely slow, often resulting in poor yields.[1]
-
Basic Catalysts: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA) are commonly used to deprotonate the imidazole, increasing its nucleophilicity.[1] Ensure your base is fresh and used in an appropriate catalytic amount.
-
Acidic Catalysts: Lewis or Brønsted acids can activate the acrylate Michael acceptor. However, for imidazole additions, basic or neutral conditions are generally more favorable.
-
Enzyme Catalysis: Hydrolases can catalyze this reaction, though they may require longer reaction times and specific solvent conditions.[1]
-
Solvent- and Catalyst-Free Conditions: While appealing for their green chemistry advantages, these reactions often require higher temperatures (e.g., 80°C) and may still be slow if the imidazole has poor solubility in the acrylate.[3]
-
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and influencing reaction rates.
-
Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective for dissolving the imidazole and facilitating the reaction.[1]
-
Non-polar solvents can also be used, but solubility of the imidazole may be a limiting factor.[4]
-
Solvent-free conditions, using the acrylate as the solvent, can be very effective, especially at elevated temperatures.[3]
-
-
Suboptimal Temperature: Temperature significantly impacts the reaction rate.
-
Steric Hindrance: Bulky substituents on the imidazole ring (especially at the 2-position) or on the acrylate can slow down the reaction.[1] In such cases, longer reaction times, higher temperatures, or a more active catalyst may be necessary.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting flowchart for low product yield.
Q2: I'm observing significant side product formation. What are the common impurities and how can I prevent them?
A2: The formation of side products can complicate purification and reduce the yield of your desired imidazole propanoate. Understanding the likely impurities is the first step to mitigating their formation.
Common Side Products and Prevention Strategies:
-
Polymerization of the Acrylate: Acrylates are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[6] This is often observed as a viscous or solid mass in the reaction mixture.
-
Prevention:
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Use Inhibitors: While commercial acrylates contain inhibitors, they can be consumed over time. If you are using distilled acrylate, consider adding a radical inhibitor like hydroquinone.
-
Minimize Reaction Time: Optimize conditions to achieve a reasonable reaction time without prolonged heating.
-
-
-
Double Addition (Bis-Adduct Formation): If there are other nucleophilic sites on the imidazole ring or if the initial Michael adduct can react further, you may observe the formation of a bis-adduct. While less common with the imidazole N-H, it's a possibility to consider, especially with substituted imidazoles. A more analogous issue is the reaction of a primary amine with two equivalents of acrylate.[6][7]
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the imidazole relative to the acrylate to favor the mono-addition product.
-
-
-
N1 vs. N3 Regioselectivity (for unsymmetrical imidazoles): If your imidazole is substituted unsymmetrically, you may obtain a mixture of N1 and N3-alkylated products. The regioselectivity is influenced by both electronic and steric factors.[8]
-
Prevention:
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will direct the addition to the more distant nitrogen.[8]
-
Steric Hindrance: Bulky substituents will favor addition at the less hindered nitrogen.[8]
-
Protecting Groups: In complex syntheses, a protecting group strategy may be necessary to achieve the desired regioselectivity.
-
-
Decision Tree for Side Product Mitigation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound [benthamopenarchives.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in N-alkylation of Imidazoles
Welcome to the Technical Support Center for N-alkylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial synthetic transformation. Here, we will delve into the common pitfalls that lead to low conversion rates and provide systematic, evidence-based solutions to optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of imidazole resulting in a low yield?
Low yields in imidazole N-alkylation can stem from several factors, including an inappropriate choice of base, suboptimal solvent selection, steric hindrance, electronic effects of substituents on the imidazole ring, and the reactivity of the alkylating agent. A systematic approach to troubleshooting, starting with the fundamentals of the reaction mechanism, is crucial for identifying the root cause.
Q2: How do I choose the right base for my reaction?
The selection of a base is critical. The base must be strong enough to deprotonate the imidazole (pKa of the N-H proton is approximately 14.5), forming the highly nucleophilic imidazolide anion.[1] Common choices include:
-
Strong Bases: Sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs2CO3) are frequently used.[2][3] NaH in an aprotic solvent like THF or DMF is a classic combination.[3]
-
Milder Bases: In some cases, milder bases like potassium carbonate (K2CO3) can be effective, particularly with more reactive alkylating agents.
The choice often depends on the specific imidazole substrate and the solvent system. For instance, cesium carbonate has been shown to be an efficient base for the alkylation of certain imidazole derivatives.[4]
Q3: What is the role of the solvent in N-alkylation?
The solvent plays a multifaceted role. It must dissolve the reactants and also influences the nucleophilicity of the imidazolide anion.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally preferred.[3][5] These solvents solvate the cation of the base, leaving the imidazolide anion more "naked" and, therefore, more nucleophilic.
-
Polar Protic Solvents: Solvents like ethanol can be used, but they can also protonate the imidazolide anion, reducing its nucleophilicity and potentially leading to lower yields.[6]
-
Non-Polar Solvents: While some patents suggest that high yields can be achieved in aromatic solvents like toluene, this often requires careful control of reaction conditions to avoid side products.[5] Historically, it was taught that alkylation in non-polar solvents was ineffective.[5]
Q4: I am observing a mixture of N1 and N3 alkylated products on my unsymmetrical imidazole. How can I improve regioselectivity?
The formation of regioisomers is a common challenge with unsymmetrically substituted imidazoles.[7] The outcome is governed by a combination of electronic and steric factors.[6]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the electron density of the adjacent nitrogen, making the more distant nitrogen the preferred site of alkylation.[6]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a sterically demanding alkylating agent will favor alkylation at the less hindered nitrogen atom.[6][8]
Controlling regioselectivity often requires careful consideration of these competing effects. In some cases, the use of protecting groups can be a viable strategy to direct alkylation to a specific nitrogen.[9]
Q5: What are common side reactions in N-alkylation of imidazoles?
The most common side reaction is the formation of a 3-alkyl quaternary ammonium compound (imidazolium salt) if an excess of the alkylating agent is used or if the reaction temperature is too high.[5] This occurs when the already N-alkylated imidazole acts as a nucleophile and reacts with another molecule of the alkylating agent.
II. Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low conversion rates in your N-alkylation reactions.
Problem: Low or No Conversion
If you are observing minimal or no formation of your desired N-alkylated product, systematically evaluate the following parameters.
1. Inadequate Deprotonation of Imidazole
Causality: The N-alkylation reaction proceeds through the nucleophilic attack of the imidazolide anion on the alkylating agent. If the imidazole is not sufficiently deprotonated, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. Imidazole itself is a much weaker nucleophile than its conjugate base.[10]
Troubleshooting Steps:
-
Verify Base Strength: Ensure the pKa of your chosen base's conjugate acid is significantly higher than the pKa of the imidazole N-H proton (~14.5).
-
Optimize Base Stoichiometry: Typically, a slight excess of the base (1.1 to 1.5 equivalents) is used to ensure complete deprotonation.[5]
-
Consider an Alternative Base: If you are using a weaker base like K2CO3, consider switching to a stronger base such as NaH, KOH, or Cs2CO3.[2][3]
Experimental Protocol: Screening of Bases
-
Set up parallel reactions in small vials.
-
To each vial, add your imidazole substrate (1.0 mmol) and a polar aprotic solvent (e.g., DMF, 5 mL).
-
To separate vials, add a different base (1.2 mmol): NaH, KOH, and Cs2CO3.
-
Stir the mixtures at room temperature for 30 minutes to allow for deprotonation.
-
Add the alkylating agent (1.1 mmol) to each vial.
-
Stir the reactions at the desired temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Compare the conversion rates to identify the most effective base.
2. Poor Choice of Solvent
Causality: The solvent's ability to dissolve the reactants and stabilize the transition state is crucial. A suboptimal solvent can lead to poor solubility of the imidazolide salt or can decrease the nucleophilicity of the anion.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar or polar protic solvent, switch to DMF, DMSO, or THF.[3][5]
-
Ensure Anhydrous Conditions: Water can quench the imidazolide anion and react with strong bases like NaH. Ensure your solvent and glassware are dry.
Data Presentation: Solvent Effects on N-Alkylation
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Observed Yield |
| DMF | 37 | 4-24 h | High |
| DMSO | 47 | 4-24 h | High |
| THF | 7.6 | 12-48 h | Moderate to High |
| Acetonitrile | 37.5 | 12-48 h | Moderate |
| Toluene | 2.4 | 24-72 h | Low to Moderate[5] |
Note: This table provides a general guideline. Actual results will vary depending on the specific substrates and reaction conditions.
3. Low Reactivity of the Alkylating Agent
Causality: The rate of the SN2 reaction is dependent on the leaving group ability of the alkylating agent. A poor leaving group will result in a sluggish reaction.
Troubleshooting Steps:
-
Improve the Leaving Group: The reactivity of alkyl halides generally follows the trend: I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alkyl triflates and tosylates are also excellent electrophiles due to the stability of their leaving groups.[8]
-
Consider Alternative Alkylating Agents: For methylation, dimethyl sulfate is a highly reactive and often effective reagent.[3] For other alkyl groups, dialkyl carbonates can be used, though their reactivity is generally lower than that of alkyl halides.[4] The reactivity of dialkyl carbonates decreases in the series dimethyl > diethyl > dibutyl carbonate.[4]
4. Steric and Electronic Hindrance
Causality: The structure of both the imidazole and the alkylating agent can significantly impact the reaction rate.
-
Steric Hindrance: Bulky groups near the nitrogen atoms of the imidazole or on the electrophilic carbon of the alkylating agent can impede the SN2 transition state, slowing down the reaction.[6]
-
Electronic Effects: Electron-withdrawing substituents on the imidazole ring decrease its nucleophilicity, making the reaction more difficult.[6]
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[3][5] However, be mindful of potential side reactions, such as quaternization.[5] Temperatures for N-alkylation can range from room temperature to over 100°C.[3][5]
-
Prolong Reaction Time: For sterically hindered substrates, longer reaction times may be necessary to achieve acceptable conversion.
-
Use a Less Hindered Alkylating Agent: If possible, consider using a less sterically demanding alkylating agent.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in N-alkylation of imidazoles.
The Hard and Soft Acids and Bases (HSAB) Principle in N-Alkylation
While not directly related to conversion rates, the HSAB principle can be a useful concept for predicting regioselectivity in related heterocyclic systems, such as imidazole-2-thiones, where N- versus S-alkylation is a concern.[3][11][12] The nitrogen atom is a "harder" nucleophile than the sulfur atom. Therefore, using a "hard" alkylating agent like dimethyl sulfate tends to favor N-alkylation, while a "softer" alkylating agent might favor S-alkylation.[3] This principle is less critical for simple imidazoles where only nitrogen atoms are available for alkylation, but it is a valuable concept in broader heterocyclic chemistry.
Experimental Protocol: General Procedure for N-Alkylation of Imidazole
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole substrate (1.0 eq).
-
Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the imidazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive substrates.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualization of the N-Alkylation Mechanism
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSAB theory - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Stability and degradation pathways of ethyl 3-(1H-imidazol-1-yl)propanoate
Welcome to the technical support center for ethyl 3-(1H-imidazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. The information herein is synthesized from established chemical principles and data from structurally related compounds to offer field-proven insights for your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your research in a question-and-answer format.
Q1: I've observed a decrease in the purity of my sample over time, even when stored in a common solvent like methanol or acetonitrile. What is the likely cause?
A1: The most probable cause of purity loss in protic or aqueous-containing organic solvents is the hydrolysis of the ethyl ester linkage. This reaction is catalyzed by acidic or basic conditions and can even occur slowly in neutral water. The degradation product is 3-(1H-imidazol-1-yl)propanoic acid and ethanol.[1] To mitigate this, ensure your solvents are anhydrous and store your sample in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is advisable to store the compound in its solid form at low temperatures.
Q2: After leaving a solution of my compound on the lab bench, I'm seeing new, unexpected peaks in my HPLC analysis. What could these be?
A2: Imidazole and its derivatives can be susceptible to photodegradation, especially when in solution and exposed to light.[1] The appearance of new peaks suggests that the compound may be degrading due to light exposure. It is recommended to protect solutions of ethyl 3-(1H-imidazol-1-yl)propanoate from light by using amber vials or wrapping the container in aluminum foil. Additionally, oxidation from atmospheric oxygen can occur, potentially leading to the formation of N-oxides or other oxidative degradation products.[1]
Q3: My reaction requires heating, and I'm concerned about the thermal stability of ethyl 3-(1H-imidazol-1-yl)propanoate. What is its thermal decomposition profile?
Q4: I'm performing a reaction under strongly acidic or basic conditions and observing significant sample loss. What are the expected degradation products?
A4: Under strongly acidic or basic conditions, the primary degradation pathway is the hydrolysis of the ethyl ester to form 3-(1H-imidazol-1-yl)propanoic acid.[1][4] This reaction is significantly accelerated in the presence of strong acids or bases. If your experimental conditions permit, consider using a milder pH range or protecting the ester group if it is not the reactive site.
Frequently Asked Questions (FAQs)
What are the primary predicted degradation pathways for ethyl 3-(1H-imidazol-1-yl)propanoate?
Based on its chemical structure, the two primary degradation pathways are:
-
Hydrolysis: The ethyl ester is susceptible to cleavage under acidic or basic conditions to yield 3-(1H-imidazol-1-yl)propanoic acid and ethanol.
-
Oxidation: The imidazole ring can be oxidized, potentially at the nitrogen atoms or the ring itself, especially in the presence of oxidizing agents or through auto-oxidation.
Photodegradation is also a potential concern for imidazole-containing compounds.
Predicted Degradation Pathways
Caption: Predicted major degradation routes.
How should I store ethyl 3-(1H-imidazol-1-yl)propanoate for optimal stability?
For long-term stability, the compound should be stored as a solid in a cool, dark, and dry place. A desiccator or a sealed container with a desiccant is recommended to protect against moisture, which can facilitate hydrolysis. If storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C), protected from light.
What analytical techniques are best for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the stability of ethyl 3-(1H-imidazol-1-yl)propanoate. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) will likely provide good separation of the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in their structural elucidation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation products and pathways of a compound. This protocol provides a general framework for such a study on ethyl 3-(1H-imidazol-1-yl)propanoate.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of ethyl 3-(1H-imidazol-1-yl)propanoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help identify their structures.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration | Expected Primary Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 3-(1H-imidazol-1-yl)propanoic acid |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp | 4 hours | 3-(1H-imidazol-1-yl)propanoic acid |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidized imidazole derivatives (e.g., N-oxides) |
| Thermal | None | 80°C | 48 hours | Various thermal degradants |
| Photolytic | Light Source | Room Temp | Per ICH Q1B | Various photolytic degradants |
References
-
Al-Ghamdi, A. M. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 148. [Link]
-
Reddy, K. L., et al. (2007). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2007(4), 42-50. [Link]
-
PubChem. (n.d.). Ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). ethyl 3-(1H-1,2,3-triazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]
-
Wang, X., et al. (2023). The degradation of 1-ethyl-3-methylimidazolium chloride ionic liquids by simulated and natural sunlight activated persulfate: Degradation kinetics, mechanisms and pathways. ResearchGate. [Link]
-
Verevkin, S. P., et al. (2018). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. [Link]
-
Modica, M., et al. (2001). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. [Link]
-
Armstrong, D. W., et al. (2004). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. ResearchGate. [Link]
- Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
ChemSynthesis. (n.d.). ethyl 3-(1-azetidinyl)propanoate. [Link]
-
PubMed. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. [Link]
-
MDPI. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. [Link]
-
PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Hindawi. (2013). Calculation of Some Thermodynamic Properties and Detonation Parameters of 1-Ethyl-3-Methyl-H-Imidazolium Perchlorate, [Emim][ClO4], on the Basis of CBS-4M and CHEETAH Computations Supplemented by VBT Estimates. ResearchGate. [Link]
-
PubMed. (2009). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromo-benzoate. [Link]
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Hydrolysis of ethyl 3-(1H-imidazol-1-yl)propanoate under acidic/basic conditions
Technical Support Center: Hydrolysis of Ethyl 3-(1H-imidazol-1-yl)propanoate
Welcome to the technical support guide for the hydrolysis of ethyl 3-(1H-imidazol-1-yl)propanoate. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. As your dedicated application scientist, I have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles, troubleshooting common experimental hurdles, and ensuring the integrity of your results. Our goal is to empower you with the expertise to not only execute this reaction successfully but also to adapt it to your specific research needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common conceptual and practical questions regarding the hydrolysis of ethyl 3-(1H-imidazol-1-yl)propanoate.
Q1: What are the fundamental differences between performing this hydrolysis under acidic versus basic conditions?
The choice between acidic and basic conditions is the most critical decision for this reaction, as it dictates the mechanism, reaction efficiency, and purification strategy.
-
Acid-Catalyzed Hydrolysis : This is an equilibrium-controlled process, essentially the reverse of a Fischer esterification.[1] To drive the reaction towards the product, 3-(1H-imidazol-1-yl)propanoic acid, a large excess of water is required, typically by using a dilute aqueous acid like HCl or H₂SO₄.[2] The reaction is reversible, meaning it may not proceed to completion if water is limited.[3]
-
Base-Mediated Hydrolysis (Saponification) : This is the more common and often preferred method. It is an irreversible reaction where a stoichiometric amount (or a slight excess) of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is used.[2] The initial product is the sodium or lithium salt of the carboxylic acid. The reaction's irreversibility is driven by the final, highly favorable acid-base step, where the formed carboxylic acid is deprotonated by the alkoxide byproduct.[4] A separate acidification step (work-up) is required to neutralize the mixture and protonate the carboxylate salt to yield the final carboxylic acid product.[5]
Q2: What is the reaction mechanism for the acid-catalyzed hydrolysis of this ester?
The acid-catalyzed hydrolysis proceeds through a series of equilibrium steps. The key is the activation of the carbonyl group by protonation, making it more susceptible to nucleophilic attack by water.
-
Protonation of Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
-
Deprotonation: The protonated carbonyl of the carboxylic acid product is deprotonated by water to regenerate the acid catalyst and yield the final product.
Q3: Can you illustrate the mechanism for the base-mediated hydrolysis (saponification)?
Saponification is a more straightforward, irreversible process involving direct nucleophilic attack by the hydroxide ion.
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group. This step yields the carboxylic acid.
-
Deprotonation (Irreversible Step): The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and drives the entire process to completion, forming the carboxylate salt and ethanol.
-
Acidic Work-up: In a separate final step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the neutral carboxylic acid product.
Q4: How does the imidazole ring behave under these conditions? Is there a risk of degradation?
The imidazole ring is generally robust under standard hydrolysis conditions.
-
Under Acidic Conditions: The sp²-hybridized nitrogen (N-3) of the imidazole ring is basic (the pKa of its conjugate acid is approximately 7.1) and will be protonated by the strong acid catalyst.[6] This forms an imidazolium salt, which increases the molecule's water solubility. The ring itself is stable to cleavage under these conditions.
-
Under Basic Conditions: The imidazole ring is stable and generally unreactive towards bases like NaOH or LiOH at the temperatures typically used for saponification (room temperature to reflux). While extremely harsh conditions (very high temperatures and concentrated base) can degrade imidazolium structures, standard saponification protocols pose a very low risk to the integrity of the 1H-imidazole ring.[7]
Q5: What are the recommended starting conditions for each hydrolysis method?
The optimal conditions depend on the reactivity of the ester, but the following table provides validated starting points for your experiments.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) |
| Reagent | 2-6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 1.1-3.0 eq. Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) |
| Solvent | Water or a mixture of Water/Dioxane | Water/THF (1:1) or Water/Methanol (1:1)[8] |
| Temperature | 60 °C to Reflux (100 °C) | Room Temperature (20-25 °C) to 60 °C |
| Reaction Time | 4 - 24 hours | 1 - 8 hours |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
Q6: How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is crucial to avoid over-running or stopping prematurely.
-
Thin-Layer Chromatography (TLC): This is the most common method. The starting ester is relatively non-polar, while the product carboxylic acid is highly polar.
-
Mobile Phase: A good starting point is a mixture of Dichloromethane/Methanol (e.g., 9:1 or 8:2) with a few drops of acetic acid or ammonia to improve spot shape.
-
Visualization: Use UV light (254 nm) and/or a potassium permanganate stain. The starting ester will have a higher Rf value than the polar acid product, which may remain at the baseline.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak over time.
Q7: What is the correct work-up procedure to isolate pure 3-(1H-imidazol-1-yl)propanoic acid?
The work-up procedure is fundamentally different for the two methods.
-
Acidic Hydrolysis Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a base (e.g., saturated NaHCO₃ solution or solid Na₂CO₃) until the pH is approximately 7-8.
-
The product, 3-(1H-imidazol-1-yl)propanoic acid, is an amino acid-like zwitterion at neutral pH and may be soluble in water but poorly soluble in many organic solvents. Concentration of the aqueous solution in vacuo may be necessary. Purification can often be achieved by ion-exchange chromatography or crystallization.
-
-
Basic Hydrolysis Work-up:
-
Cool the reaction mixture to room temperature and, if a co-solvent like THF was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an organic wash (e.g., with ethyl acetate or ether) to remove any unreacted ester and the ethanol byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 2 M HCl) to a pH of ~4-5. The product should precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.[5] If the product "oils out," extract the aqueous layer multiple times with a suitable organic solvent (e.g., a 9:1 mixture of chloroform/isopropanol).
-
Section 2: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical workflow to diagnose and solve common experimental issues.
Q: My saponification reaction has stalled after 4 hours at room temperature. TLC shows a 50:50 mix of starting material and product. What should I do? A: This is a common issue related to reaction kinetics.
-
Increase Temperature: Gently heat the reaction mixture to 40-60 °C. Increased thermal energy will significantly accelerate the rate of nucleophilic attack.
-
Check Reagent Stoichiometry: Ensure you have used at least 1.1 equivalents of your base. If the starting material is not of high purity or if CO₂ from the air has neutralized some of your base, you may need to add an additional portion (e.g., 0.2-0.5 equivalents).
-
Improve Solubility: If you observe solid starting material, the reaction may be mass-transfer limited. Add a co-solvent like THF until the mixture becomes homogeneous.
Q: My starting ester is not dissolving in the aqueous base solution. A: Ethyl 3-(1H-imidazol-1-yl)propanoate has limited water solubility. A biphasic reaction will be very slow.
-
Solution: Add a water-miscible organic co-solvent. A 1:1 mixture of THF/water is an excellent choice as it dissolves the ester well and is stable to the basic conditions. Methanol or ethanol are also effective alternatives.[8]
Q: After acidifying my basic hydrolysis mixture, a sticky oil formed instead of a solid precipitate. How do I isolate my product? A: "Oiling out" occurs when the product is not crystalline or has a low melting point.
-
Extraction: Do not attempt to filter the oil. Instead, perform a liquid-liquid extraction. Extract the entire aqueous mixture three to five times with a polar organic solvent system that can dissolve the zwitterionic product, such as a 9:1 mixture of Chloroform/Isopropanol.
-
Salting Out: Before extraction, try saturating the aqueous layer with solid sodium chloride (NaCl). This increases the ionic strength of the aqueous phase and can decrease the solubility of your organic product, driving it into the organic layer during extraction.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your product.
Section 3: Detailed Experimental Protocols
These protocols provide a self-validating system for performing the hydrolysis.
Protocol 3.1: Base-Mediated Hydrolysis (Saponification)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3-(1H-imidazol-1-yl)propanoate (1.0 eq.).
-
Dissolution: Add a 1:1 mixture of tetrahydrofuran (THF) and water (approximately 0.1 M concentration relative to the ester). Stir until the ester is fully dissolved.
-
Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction's completion by TLC (disappearance of the starting ester).
-
Solvent Removal: Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous residue with water and wash with ethyl acetate (2x volume of aqueous). Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 2 M HCl with stirring until the pH of the solution is ~4. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ether.
-
Drying: Dry the product under high vacuum to a constant weight to yield 3-(1H-imidazol-1-yl)propanoic acid.
Protocol 3.2: Acid-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-(1H-imidazol-1-yl)propanoate (1.0 eq.).
-
Reagent Addition: Add 6 M aqueous hydrochloric acid (HCl) to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 12-18 hours. Monitor the reaction by TLC.
-
Cooling & Neutralization: Cool the reaction to room temperature and then to 0 °C in an ice bath. Carefully add solid sodium carbonate (Na₂CO₃) in small portions until gas evolution ceases and the pH is ~7.
-
Isolation: The zwitterionic product may precipitate at neutral pH. If so, collect by filtration. If it remains in solution, concentrate the aqueous mixture under reduced pressure. The resulting solid will be a mixture of your product and NaCl.
-
Purification: Purify the product by recrystallization from an ethanol/water mixture or by using ion-exchange chromatography.
References
-
Title: hydrolysis of esters - Chemguide Source: Chemguide URL: [Link]
-
Title: Imidazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description Source: YouTube URL: [Link]
-
Title: 15.8: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: mechanism of ester hydrolysis Source: YouTube URL: [Link]
-
Title: ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 Source: PubChem URL: [Link]
-
Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]
-
Title: Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: Saponification-Typical procedures Source: OperaChem URL: [Link]
-
Title: Why are my ester hydrolysis not working : r/Chempros Source: Reddit URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]
-
Title: 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 Source: PubChem URL: [Link]
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- 8. reddit.com [reddit.com]
Technical Support Center: Preventing Uncontrolled Polymerization During the Synthesis of Imidazole Acrylates
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of imidazole acrylates. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive monomers. The inherent reactivity that makes imidazole acrylates valuable also presents a significant challenge: a strong tendency toward premature and often uncontrollable free-radical polymerization. This document provides in-depth, scientifically-grounded explanations, troubleshooting protocols, and best practices to help you achieve successful, safe, and reproducible syntheses.
Section 1: The Core Challenge: Understanding Acrylate Reactivity
The propensity of imidazole acrylates to polymerize stems from the electronic nature of the acrylate double bond, which is susceptible to free-radical chain reactions. This process is typically explosive in nature and can be initiated by seemingly benign environmental factors. A firm grasp of this mechanism is the first step toward its control.
The polymerization process unfolds in three key stages:
-
Initiation: A free radical (R•) is generated, often from an impurity, dissolved oxygen, or thermal energy. This radical attacks the carbon-carbon double bond of an acrylate monomer, creating a new, larger radical.
-
Propagation: The newly formed monomer radical rapidly attacks other monomers, extending the polymer chain in a highly exothermic cascade.
-
Termination: The reaction ceases when two growing radical chains combine or are neutralized by a polymerization inhibitor.
Uncontrolled polymerization is not merely an inconvenience that lowers yield; the rapid, exothermic nature of the propagation step can lead to a dangerous runaway reaction, causing a rapid increase in temperature and pressure within the reaction vessel.[1][2][3]
Caption: Free-Radical Polymerization and Inhibition Mechanism.
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during imidazole acrylate synthesis.
Q1: My clear reaction solution suddenly became a solid, hot gel. What happened? A: You have experienced a runaway polymerization. This indicates that the concentration of propagating radicals exceeded the capacity of your control measures. The most likely causes are excessive temperature, insufficient polymerization inhibitor, or the presence of an unintended radical-initiating contaminant.[3][4]
Q2: What is a polymerization inhibitor and how does it work? A: A polymerization inhibitor is a chemical compound that scavenges free radicals.[1] By reacting with the initiating or propagating radicals (R• or P•), it forms a stable, non-radical species, effectively terminating the polymerization chain reaction before it can become self-sustaining.
Q3: Which inhibitor is best for my synthesis? A: The choice depends on your reaction conditions.
-
For reactions open to air or requiring oxygen: Hydroquinone (HQ) or its monomethyl ether (MEHQ) are common choices, as their inhibitory mechanism relies on the presence of oxygen.[5][6]
-
For reactions under inert atmosphere or during vacuum distillation: Phenothiazine (PTZ) is a superior choice because it does not require oxygen to function effectively.[5] This is critical in oxygen-depleted zones within a distillation column.[7]
Q4: Is an inert atmosphere (Nitrogen/Argon) always necessary? A: It is highly recommended, especially at elevated temperatures. While oxygen can be an inhibitor at low temperatures, it can also act as a thermal initiator at temperatures above 140 °C, creating radicals that trigger polymerization.[8][9] An inert atmosphere provides a more controlled environment by removing the variable and dual role of oxygen.
Q5: How much inhibitor should I use? A: The concentration is critical and typically ranges from 200 ppm for storage to 1000 ppm (0.1%) or higher during high-temperature processes like distillation.[7][10] It is always better to err on the side of a slightly higher concentration during synthesis. Always consult the technical data sheet for your specific monomer and inhibitor.
Q6: How can I remove the inhibitor after synthesis for my downstream application? A: If you need to use the purified imidazole acrylate as a monomer for a controlled polymerization, the inhibitor must be removed. The most common lab-scale method is to pass the monomer solution through a packed column of basic activated alumina.[11]
Section 3: In-Depth Troubleshooting Guide
Use this guide to diagnose and resolve specific polymerization issues during your workflow.
Caption: Troubleshooting workflow for premature polymerization events.
Section 4: Best Practices & Experimental Protocols
Adherence to rigorous experimental protocols is the ultimate defense against uncontrolled polymerization.
Data Presentation: Comparison of Common Polymerization Inhibitors
| Inhibitor | Common Name | Typical Concentration | Oxygen Requirement | Key Advantages | Limitations |
| Hydroquinone Monomethyl Ether | MEHQ | 200 - 1000 ppm | Yes | Industry standard for storage; effective in aerobic conditions.[2][6] | Ineffective under anaerobic or vacuum conditions.[5] |
| Hydroquinone | HQ | 200 - 1000 ppm | Yes | Similar to MEHQ; widely available.[6] | Ineffective under anaerobic or vacuum conditions. |
| Phenothiazine | PTZ | 500 - 2000 ppm | No | Excellent high-temperature performance; works without oxygen.[2][5] | Can sometimes impart a slight color to the final product. |
| 4-Nitrosophenol | 10 - 500 ppm | No | Highly effective at low concentrations, even at high temperatures.[10] | Can be less common and more expensive than other options. |
Experimental Protocol: General Synthesis of an Imidazole Acrylate
This protocol illustrates the key steps and control points for a generic synthesis, such as the esterification of N-(2-hydroxyethyl)imidazole with acryloyl chloride. CAUTION: This reaction is highly exothermic and involves corrosive reagents. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Reagents & Equipment:
-
N-(2-hydroxyethyl)imidazole
-
Acryloyl chloride
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Polymerization inhibitor (e.g., Phenothiazine)
-
Three-neck round-bottom flask, dropping funnel, condenser
-
Inert gas line (Nitrogen or Argon)
-
Ice bath and temperature probe
Methodology:
-
Vessel Preparation: Thoroughly dry all glassware in an oven to remove any water, which can react with acryloyl chloride. Assemble the apparatus under a positive pressure of inert gas.
-
Initial Charge & Inhibition: To the three-neck flask, add N-(2-hydroxyethyl)imidazole, anhydrous DCM, and the chosen polymerization inhibitor (e.g., 1000 ppm PTZ).
-
Causality Check: Adding the inhibitor at the very beginning ensures the monomer is protected from the outset, before any heat is generated or reactive species are introduced.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine.
-
Causality Check: The reaction is highly exothermic. Starting at a low temperature provides a larger thermal buffer to prevent the temperature from rising to a point where thermal polymerization could be initiated.[12]
-
-
Slow Addition of Acryloyl Chloride: Dilute the acryloyl chloride with anhydrous DCM in the dropping funnel. Add the solution to the reaction flask dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Check: Slow, controlled addition is the most critical step for managing the exotherm. A rapid addition will cause a temperature spike that can overwhelm the inhibitor and initiate polymerization.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture again in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the triethylamine hydrochloride salt and any excess acryloyl chloride.
-
Extraction & Drying: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Crucially, do not heat the solution above 40 °C during solvent removal.
-
Purification & Storage: The crude product should be purified promptly, for example, by column chromatography. If the product is to be stored, add a storage-level concentration of an inhibitor (e.g., 200 ppm MEHQ) to the purified oil/solid and store in a dark, refrigerated environment.
References
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Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
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Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry (RSC Publishing). [Link]
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Imidazole and imidazolium-containing polymers for biology and material science applications. ResearchGate. [Link]
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Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. MDPI. [Link]
-
Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate. ResearchGate. [Link]
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Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. MDPI. [Link]
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What Is The Acrylate Polymerization Process?. YouTube. [Link]
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Polymer based advanced recipes for imidazoles: a review. PMC - PubMed Central. [Link]
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ACRYLIC ACID - STABILIZED - PURE. Synthomer. [Link]
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-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. [Link]
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Temperature effect on the mechanical behavior of acrylic polymers under quasi-static and dynamic loading. ResearchGate. [Link]
-
How can I purify vinylimidazole and acrylonitrile monomers?. ResearchGate. [Link]
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Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications. [Link]
-
An Overview of Material Extrusion Troubleshooting. MDPI. [Link]
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Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications. [Link]
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Buffer Exchange - Removal of Imidazole. iGEM. [Link]
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-
1-Vinylimidazole. Wikipedia. [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Effect of temperature in the free radical polymerization of acrylic acid. Chemistry Stack Exchange. [Link]
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Temperature effects on the kinetics of photoinitiated polymerization of dimethacrylates. Pure. [Link]
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Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate. [Link]
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Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios. ResearchGate. [Link]
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Summary of Solutions to Common Problems in Acrylic Resin Production. Acrylichina. [Link]
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Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof. European Patent Office. [Link]
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Inhibition of Free Radical Polymerization: A Review. ResearchGate. [Link]
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What is high performance polymerization inhibitor?. Wako Pure Chemical Industries. [Link]
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An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]
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Acrylic acid. Wikipedia. [Link]
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Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity. Polymer Chemistry (RSC Publishing). [Link]
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Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. [Link]
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Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC - NIH. [Link]
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Removing imidazole from protein sample?. Reddit. [Link]
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pH- and Anion-Responsive Poly(1-vinylimidazole) Opal Films for Smart Sensing. ACS Applied Polymer Materials. [Link]
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Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC - PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to Imidazole-Based Antifungal Agents: Mechanisms, Efficacy, and Evaluation Methodologies
Introduction
The rising incidence of fungal infections, particularly in immunocompromised populations, presents a significant global health challenge. Azole antifungals have long been a cornerstone of antimycotic therapy, valued for their broad-spectrum activity. This class is broadly divided into two major groups based on their chemical structure: the imidazoles and the triazoles. The imidazoles, the first generation of azoles to be discovered, include agents like ketoconazole, miconazole, and clotrimazole.[1][2] While their systemic use has been largely superseded by the newer, more specific triazoles (e.g., fluconazole, itraconazole), imidazoles remain highly relevant for topical applications and serve as crucial chemical scaffolds in the ongoing development of novel antifungal agents.[1][3]
This guide provides a comprehensive comparative analysis of imidazole-based antifungal agents for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, spectrum of activity, and toxicological profiles, contrasting them with their triazole counterparts. Crucially, this guide offers detailed, field-proven experimental protocols for the in vitro and in vivo evaluation of these compounds, ensuring a robust framework for future research and development.
The Azole Antifungals: A Tale of Two Rings
The fundamental distinction between the two classes of azole antifungals lies in the composition of the five-membered heterocyclic ring that is central to their structure.
-
Imidazoles : Characterized by an azole ring containing two nitrogen atoms . This group includes the pioneering azole agents such as clotrimazole, miconazole, and the first orally available azole, ketoconazole.[1][4]
-
Triazoles : Distinguished by an azole ring containing three nitrogen atoms . This structural modification leads to significant pharmacological differences. This class includes widely used systemic agents like fluconazole, itraconazole, and voriconazole.[1][4]
Generally, the use of imidazoles is now primarily limited to the treatment of superficial mycoses, with the exception of ketoconazole.[2] The triazoles exhibit a broader range of applications for both superficial and systemic fungal infections, largely due to their improved safety profile and pharmacokinetic properties.[2][5]
Mechanism of Action: Targeting Fungal Ergosterol Synthesis
The primary antifungal activity of all azole agents stems from their ability to disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, its key sterol component.[1][6]
The Causality of Action: Azoles act by inhibiting the fungal cytochrome P450 (CYP450) enzyme, lanosterol 14-α-demethylase . This enzyme is critical for the conversion of lanosterol to ergosterol. The nitrogen atom (N3 in imidazoles and N4 in triazoles) in the azole ring binds to the heme iron atom within the active site of this enzyme, preventing it from processing its substrate.[7] The resulting depletion of ergosterol and the concurrent accumulation of toxic 14-α-methylated sterols increase the permeability and fluidity of the fungal membrane, disrupting the function of membrane-bound enzymes and ultimately inhibiting fungal growth and replication.[1]
A critical distinction between imidazoles and triazoles is their specificity. Triazoles exhibit a greater affinity for the fungal CYP450 enzyme over mammalian CYP450 enzymes.[2][7] This higher specificity contributes to the improved safety profile of triazoles, as imidazoles are more prone to inhibiting human CYP450 enzymes involved in steroidogenesis and drug metabolism, leading to a higher potential for drug-drug interactions and side effects like hepatotoxicity.[7][8]
Comparative Spectrum and Pharmacokinetics
The clinical utility of an antifungal agent is defined by its spectrum of activity and its pharmacokinetic profile. While there is overlap, imidazoles and triazoles show important differences.
| Feature | Imidazole (Ketoconazole) | Triazole (Fluconazole) | Polyene (Amphotericin B) |
| Primary Use | Topical; limited systemic use for superficial/systemic mycoses[1][4] | Systemic and superficial mycoses[1][4] | Severe, life-threatening systemic mycoses |
| Spectrum | Candida spp., dermatophytes, Malassezia furfur, some dimorphic fungi (Blastomyces, Coccidioides)[1] | Broad activity against most Candida spp. (notably less active against C. krusei and C. glabrata), Cryptococcus neoformans | Broadest spectrum, including most Candida and Aspergillus spp., Cryptococcus, and endemic mycoses |
| Oral Absorption | Variable; requires acidic environment[1] | Excellent; independent of gastric pH | Poor (administered IV) |
| Metabolism | Extensive hepatic metabolism via CYP450[1] | Primarily renal excretion, less hepatic metabolism | Not significantly metabolized |
| Key Toxicities | Hepatotoxicity (Black Box Warning) , GI disturbances, endocrine effects (inhibits steroid synthesis)[1][8] | GI disturbances, rash, hepatotoxicity (less common than ketoconazole)[1] | Nephrotoxicity , infusion-related reactions, electrolyte abnormalities |
| CYP450 Inhibition | Potent inhibitor of mammalian CYP3A4[1] | Moderate inhibitor of CYP2C9 and CYP3A4 | Minimal |
The Challenge of Antifungal Resistance
The emergence of resistance is a growing threat to the efficacy of azole antifungals. The primary mechanisms are well-characterized and often involve genetic alterations that reduce the drug's effectiveness.
Key Resistance Mechanisms Include:
-
Target Enzyme Modification : Point mutations in the ERG11 gene, which codes for lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs.
-
Target Overexpression : Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations for inhibition.
-
Efflux Pump Upregulation : Overexpression of genes encoding for membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, actively pump the antifungal drug out of the fungal cell.
-
Alteration of Sterol Biosynthesis : Fungi may develop bypass pathways or alter their sterol composition to reduce their dependence on ergosterol.[6]
Experimental Evaluation: A Guide to Protocols
Objective comparison of antifungal agents requires standardized and reproducible methodologies. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are fundamental for preclinical drug development.
Protocol 1: In Vitro Susceptibility Testing - Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Expertise & Causality: The choice of RPMI-1640 medium is critical; it is a chemically defined medium that supports the growth of most clinically relevant fungi without containing components that might antagonize the drug. The inoculum size is standardized to ensure that the test outcome is not skewed by an overwhelmingly large or small number of fungal cells. Spectrophotometric reading provides an objective, quantitative measure of growth inhibition compared to visual inspection.
Methodology:
-
Preparation of Antifungal Stock: Dissolve the imidazole agent in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Drug Dilution Series: In a 96-well microtiter plate, perform a serial 2-fold dilution of the antifungal agent in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration range (e.g., 0.125 to 64 µg/mL). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.[9][10]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is defined as the lowest drug concentration that produces a significant reduction (typically ≥50% for azoles) in turbidity compared to the growth control. This can be determined visually or by reading the optical density (OD) at 630 nm with a microplate spectrophotometer.[9]
Protocol 2: In Vitro Fungicidal Activity - Time-Kill Assay
This dynamic assay determines whether an agent is fungistatic (inhibits growth) or fungicidal (kills the organism).
Expertise & Causality: This assay provides more detailed information than a static MIC value. By sampling over time, it reveals the rate and extent of fungal killing. A ≥99.9% (3-log) reduction in CFU/mL from the initial inoculum is the standard, stringent criterion for defining fungicidal activity.[11]
Methodology:
-
Setup: Prepare tubes with RPMI-1640 medium containing the imidazole agent at concentrations relative to its predetermined MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control tube.
-
Inoculation: Inoculate each tube with a standardized fungal suspension to a starting density of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[11]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]
-
Quantitative Plating: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate a defined volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot CFU/mL versus time for each drug concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the starting inoculum.
Protocol 3: In Vivo Efficacy Evaluation - Murine Model of Systemic Candidiasis
Animal models are indispensable for evaluating the therapeutic potential of an antifungal agent in a complex biological system.
Expertise & Causality: The murine model of disseminated candidiasis is a well-established and highly relevant model for systemic fungal infections. Immunosuppression (e.g., with cyclophosphamide) is often used to mimic the clinical scenario in which these infections are most severe. The key endpoints—survival and fungal burden in target organs (especially the kidneys)—provide direct and clinically relevant measures of drug efficacy.[12][13]
Methodology:
-
Animal Model: Use immunocompetent or immunosuppressed mice (e.g., ICR or BALB/c).
-
Infection: Infect mice via lateral tail vein injection with a calibrated inoculum of C. albicans (e.g., 1 x 10⁶ CFU/mouse) to induce a systemic infection.
-
Treatment Groups: Randomize infected animals into several groups:
-
Vehicle Control (receiving the drug solvent only)
-
Test Article (imidazole agent at various doses)
-
Positive Control (a clinically used agent like fluconazole)
-
-
Drug Administration: Begin treatment a few hours post-infection. Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).
-
Endpoint Analysis:
-
Survival: Monitor animals daily for morbidity and mortality over a period of 14-21 days. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
-
Fungal Burden: At a predetermined time point (e.g., 48-72 hours post-infection), euthanize a subset of animals from each group. Aseptically remove target organs (kidneys are the primary target for Candida), weigh them, and homogenize them in sterile saline. Perform serial dilutions of the homogenates and plate on selective agar to determine the CFU per gram of tissue. A significant reduction in fungal burden compared to the vehicle control indicates drug efficacy.[12]
-
Conclusion: The Enduring Role of Imidazoles
The imidazole antifungals were foundational to modern antimycotic therapy. While their systemic application has been largely eclipsed by the more specific and less toxic triazoles, they remain indispensable for treating a vast array of superficial fungal infections. Ketoconazole, despite its toxicity, demonstrated the potential of oral azole therapy and paved the way for its successors.
For drug development professionals, the imidazole scaffold remains a versatile starting point for designing novel antifungal agents. The key challenge lies in modifying the structure to enhance its affinity for fungal CYP450 while minimizing its interaction with mammalian enzymes. By employing the rigorous comparative and experimental methodologies outlined in this guide, researchers can effectively characterize new chemical entities, validate their mechanisms, and build the robust preclinical data packages necessary to advance the next generation of antifungal therapies.
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A Researcher's Guide to the Structure-Activity Relationship of Antifungal Imidazole Esters: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the landscape of antifungal therapeutics is in a constant state of evolution, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. Among the arsenal of antifungal agents, the azole class, particularly imidazole derivatives, has been a cornerstone of clinical therapy for decades. This guide provides an in-depth, technical comparison of the structure-activity relationships (SAR) of antifungal imidazole esters, offering field-proven insights into their design, evaluation, and comparative performance against other key antifungal classes. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to empower your own research endeavors.
The Azole Antifungal Mechanism: Targeting Ergosterol Biosynthesis
The primary mechanism of action for imidazole and other azole antifungals is the inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1] This cytochrome P450-dependent enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2]
The imidazole ring is the key pharmacophore, with the N-3 atom coordinating to the heme iron atom of CYP51, effectively blocking its catalytic activity.[1][3] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[4]
Caption: Mechanism of action of imidazole esters.
Deconstructing the Imidazole Ester: A Structure-Activity Relationship (SAR) Analysis
The antifungal potency of an imidazole ester is not solely dependent on the imidazole ring itself. The various substituents and their spatial arrangement play a crucial role in determining the compound's efficacy, spectrum of activity, and pharmacokinetic properties.[5]
The Core Scaffold: Imidazole and Phenyl Groups
The fundamental structure of many potent antifungal imidazoles consists of an N-substituted imidazole ring and one or more aromatic rings. For imidazole esters, a common scaffold involves a phenyl-imidazole core.
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring(s) attached to the imidazole or the side chain have a significant impact on activity.
-
Halogenation: The introduction of electron-withdrawing groups, particularly halogens (F, Cl), at the para (4-position) of the phenyl ring often enhances antifungal activity.[2][3] For instance, a 4-fluoro substituted derivative of a novel amide imidazole series exhibited optimal activity with Minimum Inhibitory Concentration (MIC) values 2–8 times lower than fluconazole.[3] This is attributed to improved hydrophobic interactions within the active site of CYP51.[3]
-
Steric Hindrance: Substitutions at the ortho (2-position) or meta (3-position) of the phenyl ring can lead to a significant reduction in activity, likely due to steric hindrance that prevents optimal binding to the enzyme.[3]
-
The Ester Moiety: A Gateway to Prodrugs and Modified Properties
The incorporation of an ester functional group can influence the molecule's properties in several ways. While much of the existing literature focuses on amide and other linkages, the principles can be extrapolated to esters. The ester group can be viewed as a modifiable linker between the core imidazole scaffold and other lipophilic groups.
-
Lipophilicity and Membrane Permeation: The nature of the carboxylic acid and alcohol used to form the ester will directly impact the overall lipophilicity of the molecule. A balanced lipophilicity is crucial for penetrating the fungal cell wall and membrane to reach the intracellular target, CYP51.[2]
-
Prodrug Strategy: The ester linkage can be designed to be metabolically labile, allowing for cleavage by fungal esterases to release the active imidazole-containing alcohol or acid within the fungal cell. This prodrug approach can be used to improve oral bioavailability and modify the pharmacokinetic profile of the parent molecule.
-
SAR of the Ester Side Chain: The size and nature of the R groups in the ester moiety are critical. Large, bulky groups can introduce steric hindrance, negatively impacting binding to CYP51. Conversely, carefully chosen lipophilic groups can occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity.
Caption: Key SAR considerations for imidazole esters.
Performance Comparison: Imidazole Esters vs. Other Antifungal Classes
A comprehensive evaluation of any new antifungal candidate requires benchmarking against existing therapies. Here, we compare imidazole esters with other major classes of antifungal agents.
| Antifungal Class | Primary Mechanism of Action | Representative Drugs | Advantages | Disadvantages |
| Imidazole Esters | Inhibition of lanosterol 14α-demethylase (CYP51) | (Experimental) | Broad-spectrum potential, established mechanism of action. | Potential for cross-resistance with other azoles, susceptibility to efflux pumps. |
| Triazoles | Inhibition of lanosterol 14α-demethylase (CYP51) | Fluconazole, Itraconazole, Voriconazole | Generally higher specificity for fungal CYP51 than imidazoles, systemic availability. | Increasing resistance, drug-drug interactions, some have narrower spectra. |
| Polyenes | Binds to ergosterol, forming pores in the cell membrane leading to cell lysis.[6][7] | Amphotericin B | Broadest spectrum of activity, fungicidal. | Significant host toxicity (nephrotoxicity), infusion-related reactions. |
| Echinocandins | Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.[8] | Caspofungin, Micafungin, Anidulafungin | Novel mechanism of action, generally well-tolerated, active against azole-resistant strains. | Primarily active against Candida and Aspergillus, fungistatic against molds, available only in intravenous formulations.[8] |
Quantitative In Vitro Efficacy: A Head-to-Head Look at MIC Data
The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antifungal agent's in vitro potency. The following table presents a compilation of MIC data for representative imidazole derivatives and comparator drugs against common fungal pathogens. While specific data for a wide range of imidazole esters is still emerging in the literature, the data for structurally similar amide and other derivatives provides a valuable benchmark.
| Compound/Drug | Candida albicans (MIC, µg/mL) | Candida glabrata (MIC, µg/mL) | Candida parapsilosis (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Reference |
| Fluconazole | 0.5 - 8 | 8 - 64 | 0.5 - 4 | >64 | [3][8][9] |
| Voriconazole | 0.03 - 0.12 | 0.06 - 0.5 | 0.03 - 0.12 | 0.25 - 1 | [8][9] |
| Amphotericin B | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | [8] |
| Caspofungin | 0.06 - 0.25 | 0.06 - 0.25 | 0.25 - 1 | 0.125 - 0.5 | [8] |
| Imidazole Amide (B3) | 0.0625 - 0.125 | - | 0.25 | - | [3] |
| Imidazole-Thiazole (7k) | 0.2 | 0.2 | - | 35 | [10] |
| Biphenyl Imidazole (12g) | 0.03125 - 0.0625 | - | - | - |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The generation of reliable and reproducible MIC data is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose. The broth microdilution method is the gold standard.
CLSI M27/M38 Broth Microdilution Method (Generalized)
This protocol provides a step-by-step workflow for determining the MIC of an antifungal agent against yeast and filamentous fungi.
1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability. b. Harvest fungal cells (yeast) or conidia (molds) and suspend in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. d. Further dilute the stock suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
2. Microdilution Plate Preparation: a. Prepare serial twofold dilutions of the imidazole ester and comparator drugs in a 96-well microtiter plate using RPMI 1640 medium as the diluent. b. The final volume in each well is typically 100 µL. c. Include a drug-free growth control well and a sterility control well (medium only).
3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum. b. The final volume in each well will be 200 µL. c. Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.
4. MIC Determination: a. Following incubation, determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control. This can be assessed visually or using a spectrophotometric plate reader.
Caption: CLSI/EUCAST broth microdilution workflow.
Future Directions and Concluding Remarks
The structure-activity relationship of antifungal imidazole esters is a promising area of research for the development of new therapeutic agents. Key takeaways for researchers include:
-
The Imidazole Core is Non-Negotiable: The imidazole ring remains the essential anchor for binding to the heme iron of CYP51.
-
Strategic Substitutions are Key: Halogenation at the para-position of associated phenyl rings is a well-established strategy for enhancing potency.
-
The Ester Moiety Offers Versatility: The ester linkage can be exploited to fine-tune physicochemical properties and develop prodrugs with improved pharmacokinetic profiles.
While our understanding of the SAR of imidazole derivatives is robust, more research is needed to specifically elucidate the optimal ester functionalities for antifungal activity. Head-to-head comparative studies of novel imidazole esters against the latest generation of triazoles and echinocandins will be crucial in defining their potential clinical utility. By leveraging the principles and protocols outlined in this guide, researchers can more effectively design, synthesize, and evaluate the next generation of imidazole-based antifungals.
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Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed. Available at: [Link]
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Benchmarking the Performance of Ionic Liquids Derived from Ethyl 3-(1H-imidazol-1-yl)propanoate: A Comparative Guide
In the evolving landscape of pharmaceutical sciences and drug development, the quest for novel excipients and solvent systems that enhance drug solubility, stability, and delivery is paramount. Ionic liquids (ILs), with their tunable physicochemical properties, have emerged as a promising class of materials.[1][2][3] This guide provides a comprehensive performance benchmark of a specific subset of ILs: those derived from the precursor ethyl 3-(1H-imidazol-1-yl)propanoate. These ester-functionalized imidazolium ionic liquids offer a unique combination of a polar ester group and the versatile imidazolium core, making them compelling candidates for various pharmaceutical applications.
This document will delve into the synthesis, key performance indicators, and comparative analysis of these ILs against conventional solvents and other relevant ionic liquids. The insights presented herein are grounded in established experimental protocols and data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a robust framework for evaluating the potential of these materials in their work.
The Rationale for Ester-Functionalized Imidazolium Ionic Liquids
The defining feature of ionic liquids is their designability; by modifying the cation and anion, their properties can be tailored for specific tasks.[4] The introduction of an ester functional group onto the imidazolium cation, as is the case with derivatives of ethyl 3-(1H-imidazol-1-yl)propanoate, imparts several desirable characteristics:
-
Enhanced Polarity and Hydrogen Bonding Capabilities: The ester group introduces an additional site for hydrogen bonding, which can influence the IL's interaction with polar active pharmaceutical ingredients (APIs) and other excipients.
-
Potential for Improved Biodegradability: The ester linkage is susceptible to hydrolysis, which may lead to enhanced biodegradability compared to some non-functionalized imidazolium ILs, a crucial consideration for pharmaceutical and environmental applications.[5]
-
Modified Physicochemical Properties: The presence of the ester group can alter key properties such as viscosity, conductivity, and thermal stability, which in turn affect their performance in various applications.[5]
This guide will focus on benchmarking the performance of these ILs in two critical areas: as potential solvents or co-solvents for enhancing drug solubility and as catalysts in organic synthesis, a role relevant to pharmaceutical manufacturing.
Synthesis of Ester-Functionalized Imidazolium Ionic Liquids
The synthesis of ionic liquids from ethyl 3-(1H-imidazol-1-yl)propanoate typically follows a two-step process: quaternization of the imidazole nitrogen followed by anion exchange.
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A Comparative Guide to the Biological Evaluation of Ethyl 3-(1H-imidazol-1-yl)propanoate Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological evaluation of the novel compound, Ethyl 3-(1H-imidazol-1-yl)propanoate, as a potential antifungal agent against pathogenic Candida species. Given the rise of antifungal resistance, the exploration of new chemical entities is paramount. Imidazole derivatives have historically been a cornerstone of antifungal therapy, primarily by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.[1][2] This document outlines the essential in vitro assays required to characterize the compound's efficacy and safety profile, comparing its potential performance against established antifungal agents, Fluconazole and Amphotericin B.
The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific rigor and reproducibility.[3][4][5]
Introduction to the Target and Compound Class
Candida species are the leading cause of invasive fungal infections in humans, resulting in significant morbidity and mortality, particularly in immunocompromised individuals.[6] The primary mechanism of action for azole antifungals, the class to which imidazoles belong, is the inhibition of lanosterol 14-α-demethylase (encoded by the ERG11 gene).[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which produces the major sterol found in fungal cell membranes.[9][10] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[8][11] Ethyl 3-(1H-imidazol-1-yl)propanoate, as an imidazole derivative, is hypothesized to operate through this well-established mechanism.
Experimental Evaluation Workflow
The comprehensive evaluation of a novel antifungal candidate requires a multi-step approach, beginning with primary antifungal screening and progressing to safety and mechanistic studies. The following workflow provides a logical sequence for these critical experiments.
Caption: Overall experimental workflow for evaluating a novel antifungal compound.
Comparative Performance Data
The following tables present a framework for comparing the in vitro activity of Ethyl 3-(1H-imidazol-1-yl)propanoate (Test Compound) against standard antifungal drugs. Data for Fluconazole and Amphotericin B are derived from published literature.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Organism | Test Compound | Fluconazole | Amphotericin B |
| Candida albicans (ATCC 90028) | TBD | ≤8[12] | 0.125-1[13] |
| Candida glabrata (ATCC 90030) | TBD | ≥64 (often resistant)[12] | 0.125-1[13] |
| Candida parapsilosis (ATCC 22019) | TBD | ≤8[12] | 0.125-1[13] |
| Candida krusei (ATCC 6258) | TBD | ≥64 (intrinsically resistant)[12] | 0.25-0.5[14] |
| TBD: To Be Determined through experimentation. |
Table 2: Fungicidal Activity and Safety Profile
| Compound | MFC/MIC Ratio | Cytotoxicity (IC₅₀, µg/mL)** | Hemolysis (HC₅₀, µg/mL)*** | Selectivity Index (SI)**** |
| Test Compound | TBD | TBD | TBD | TBD |
| Fluconazole | >4 (Fungistatic) | >100 (varies) | >1000 (low) | High |
| Amphotericin B | ≤4 (Fungicidal) | ~2-5 | ~10-20 | Low |
| MFC/MIC Ratio: ≤4 is generally considered fungicidal. | ||||
| **IC₅₀: 50% inhibitory concentration against mammalian cells (e.g., Vero). | ||||
| ***HC₅₀: 50% hemolytic concentration. | ||||
| ****Selectivity Index (SI): Calculated as IC₅₀ / MIC. A higher SI indicates greater selectivity for the fungal target over host cells. |
Detailed Experimental Protocols
4.1. Antifungal Susceptibility Testing (AST)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is based on the CLSI M27-A3 reference method.[3][5][15]
Causality: The broth microdilution method is the gold standard for AST, providing quantitative and reproducible results that are essential for comparing the potency of a novel compound against established drugs.[16] The use of RPMI-1640 medium buffered with MOPS ensures consistent pH and growth conditions, critical for reliable MIC determination.[15]
Protocol Steps:
-
Preparation of Antifungal Stock Solutions: Dissolve Ethyl 3-(1H-imidazol-1-yl)propanoate in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL). Prepare stock solutions of Fluconazole and Amphotericin B similarly.
-
Preparation of Microdilution Plates: In a 96-well U-bottom plate, perform a serial two-fold dilution of each antifungal agent in RPMI-1640 medium (buffered with MOPS, pH 7.0) to achieve a final volume of 100 µL per well. The concentration range should be sufficient to determine the MIC (e.g., 0.125 - 64 µg/mL).
-
Inoculum Preparation: Culture Candida strains on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration at which a significant decrease in turbidity (≥50% inhibition) is observed compared to the growth control.
4.2. Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compound on the viability of mammalian cells, providing a crucial measure of its potential toxicity to the host.[17]
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[17] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, offering a reliable method to quantify cytotoxicity.[18] Vero cells (kidney epithelial cells from an African green monkey) are often used as a standard mammalian cell line for such initial toxicity screenings.[19]
Protocol Steps:
-
Cell Seeding: Seed Vero cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability percentage relative to the vehicle control and determine the 50% inhibitory concentration (IC₅₀) using dose-response curve analysis.
4.3. Hemolysis Assay
This protocol evaluates the compound's potential to damage red blood cells (erythrocytes), a key indicator of hematological toxicity.[20][21]
Causality: Hemolysis, the rupture of red blood cells, leads to the release of hemoglobin.[22] This assay quantifies the amount of released hemoglobin spectrophotometrically after exposing erythrocytes to the test compound. It is a direct and important measure of membrane-disrupting toxicity.[20] Triton X-100 is used as a positive control as it is a potent detergent that causes 100% lysis.[22]
Protocol Steps:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Preparation: Centrifuge the blood, discard the plasma and buffy coat, and wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS, pH 7.4). Resuspend the washed RBCs to a 2% (v/v) suspension in PBS.
-
Compound Incubation: In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the test compound at various concentrations (prepared in PBS).
-
Controls: Prepare a negative control (100 µL RBCs + 100 µL PBS) and a positive control for 100% hemolysis (100 µL RBCs + 100 µL of 1% Triton X-100).
-
Incubation: Incubate all tubes for 1 hour at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Absorbance Measurement: Transfer 100 µL of the supernatant from each tube to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.
Mechanism of Action: Azole Antifungals
Azole antifungals function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[7][10]
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate: A Head-to-Head Comparison
Introduction: Ethyl 3-(1H-imidazol-1-yl)propanoate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive ester and a versatile imidazole ring, makes it a key intermediate in the synthesis of various pharmaceutical agents, including angiotensin II receptor blockers and calcium channel blockers like Cilnidipine. Given its importance, the efficiency, scalability, and environmental impact of its synthesis are of paramount concern to researchers in both academic and industrial settings.
This guide provides a head-to-head comparison of the two most prevalent synthetic strategies for preparing this compound: the direct N-alkylation of imidazole and the aza-Michael addition of imidazole to ethyl acrylate. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and offer insights into the practical advantages and disadvantages of each approach. All quantitative data is summarized for a clear, objective comparison, empowering you to select the optimal route for your specific research and development needs.
Strategic Analysis: N-Alkylation vs. Aza-Michael Addition
The synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate fundamentally involves the formation of a nitrogen-carbon bond between the N-1 position of the imidazole ring and a three-carbon ester chain. The two primary strategies accomplish this via different bond disconnections and mechanistic pathways.
-
Route 1: N-Alkylation. This classic approach involves the reaction of an imidazole salt (or imidazole in the presence of a base) with an electrophilic three-carbon synthon, typically ethyl 3-bromopropanoate or ethyl 3-chloropropanoate. This is a standard SN2 (bimolecular nucleophilic substitution) reaction. The choice of base and solvent is critical to deprotonate the imidazole effectively while minimizing side reactions.[1][2][3]
-
Route 2: Aza-Michael Addition. This route employs the conjugate addition of imidazole to an α,β-unsaturated ester, ethyl acrylate. Imidazole acts as a nucleophile, attacking the β-carbon of the acrylate. This method can often be performed under milder, and sometimes catalyst-free, conditions, aligning well with the principles of green chemistry.[4][5]
Below, we explore each route in detail, providing reproducible protocols and expert analysis.
Route 1: Synthesis via N-Alkylation
This method is a robust and widely understood pathway for forming N-C bonds with imidazoles. The reaction proceeds by deprotonating imidazole to form the highly nucleophilic imidazolide anion, which then displaces a halide from the ethyl propanoate backbone.
Reaction Scheme
(Image depicting the reaction of Imidazole with Ethyl 3-bromopropanoate in the presence of a base like K2CO3 to yield Ethyl 3-(1H-imidazol-1-yl)propanoate)
Expertise & Mechanistic Insights
The key to a successful N-alkylation is the choice of base. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often ideal.[6] It is strong enough to deprotonate imidazole (pKa ≈ 14.5) but not so strong that it promotes significant hydrolysis of the ethyl ester. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and may lead to more side products if not handled carefully. The solvent choice, typically a polar aprotic solvent like acetonitrile or ethyl acetate, facilitates the SN2 reaction by solvating the cation of the base without interfering with the nucleophile.[7]
Detailed Experimental Protocol: N-Alkylation
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (6.81 g, 0.10 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add 100 mL of anhydrous ethyl acetate to the flask. Stir the suspension vigorously.
-
Reagent Addition: Slowly add ethyl 3-bromopropanoate (18.1 g, 0.10 mol) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: After the reaction is complete (disappearance of imidazole), cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Extraction: Wash the filtrate with water (2 x 50 mL) to remove any remaining salts and unreacted imidazole. Separate the organic layer.
-
Purification: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Visualization: N-Alkylation Workflow
Caption: Workflow for the N-Alkylation Synthesis Route.
Route 2: Synthesis via Aza-Michael Addition
This approach represents a more modern, atom-economical alternative. The reaction leverages the inherent nucleophilicity of imidazole to directly add across the double bond of an acrylate ester. A significant advantage is that it can often be performed without any catalyst or solvent, reducing cost and environmental waste.[4]
Reaction Scheme
(Image depicting the reaction of Imidazole with Ethyl Acrylate to yield Ethyl 3-(1H-imidazol-1-yl)propanoate)
Expertise & Mechanistic Insights
The aza-Michael addition is a type of conjugate addition. The N-1 of imidazole attacks the electron-deficient β-carbon of ethyl acrylate, which is activated by the electron-withdrawing ester group. A subsequent proton transfer, typically from another imidazole molecule or during work-up, neutralizes the resulting enolate intermediate to give the final product. While the reaction can proceed thermally without a catalyst, its rate can be influenced by the acidity of the N-H proton of the heterocycle.[4] For less reactive systems, enzymatic catalysts or mild bases can be employed.[5][8] The solvent-free approach is particularly attractive for industrial applications due to its high concentration, simplicity, and reduced waste.
Detailed Experimental Protocol: Aza-Michael Addition
-
Setup: In a 100 mL sealed Schlenk tube or pressure vessel, place imidazole (6.81 g, 0.10 mol) and a magnetic stir bar.
-
Reagent Addition: Add ethyl acrylate (12.01 g, 0.12 mol, 1.2 equivalents). Using a slight excess of the acrylate ensures the complete conversion of the more valuable imidazole.
-
Reaction: Seal the vessel and heat the mixture to 80°C with vigorous stirring. The solid imidazole will dissolve as the reaction progresses. Maintain the reaction for 5-7 hours. Monitor by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The excess, volatile ethyl acrylate can be removed under reduced pressure. The resulting product is often of high purity (>95%). For applications requiring higher purity, the crude product can be purified by vacuum distillation.
Visualization: Aza-Michael Addition Workflow
Caption: Workflow for the Aza-Michael Addition Route.
Head-to-Head Performance Comparison
To facilitate an objective choice, the two routes are compared across several key performance metrics based on the protocols described and data from referenced literature.
| Metric | Route 1: N-Alkylation | Route 2: Aza-Michael Addition | Analysis & Recommendation |
| Typical Yield | 75-85%[6] | >95%[4] | The Michael addition route offers a significantly higher yield, maximizing the conversion of starting materials. |
| Reaction Time | 10-12 hours | 5-7 hours | The Michael addition is considerably faster, allowing for higher throughput. |
| Temperature | ~77°C (Reflux) | 80°C | Both methods operate at similar, moderate temperatures. |
| Reagents | Imidazole, Ethyl 3-bromopropanoate, K₂CO₃ | Imidazole, Ethyl Acrylate | Route 2 uses cheaper, more readily available reagents. Ethyl 3-bromopropanoate is a lachrymator and more expensive than ethyl acrylate. |
| Solvents/Catalysts | Requires solvent (e.g., Ethyl Acetate) | Solvent- and catalyst-free | The Michael addition is superior from a green chemistry perspective, eliminating solvent waste and cost. |
| Work-up Complexity | Multi-step: Filtration, extraction, drying | Simple: Removal of excess volatile reagent | The work-up for Route 2 is vastly simpler, reducing labor and potential for product loss. |
| Atom Economy | Moderate (Byproduct: KBr, H₂O) | Excellent (100% theoretical) | The addition reaction is inherently more atom-economical as all atoms from the reactants are incorporated into the product. |
Conclusion and Senior Scientist's Recommendation
Both N-alkylation and aza-Michael addition are viable and effective methods for the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate.
The N-alkylation route is a classic, reliable method that is well-understood. However, it suffers from longer reaction times, lower yields, the generation of salt waste, and a more complex work-up procedure. It remains a suitable choice for small-scale lab synthesis where starting materials may be limited to halo-esters.
However, for nearly all applications, the aza-Michael addition route is demonstrably superior . Its solvent-free and catalyst-free nature makes it an environmentally friendly and cost-effective process.[4] The reaction is faster, higher-yielding, and features a significantly simpler purification step. For any process targeted for scale-up or adhering to green chemistry principles, the aza-Michael addition is the highly recommended synthetic strategy. Its operational simplicity and high efficiency make it the clear choice for the modern synthesis of this important chemical intermediate.
References
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Bobbio, C., & Gribble, G. W. (2004). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2004(5), 113-122. [Link]
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Hagen, M., et al. (2018). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. ChemistrySelect, 3(33), 9479-9483. [Link]
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Li, Y., et al. (2007). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 93-97. [Link]
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Calvo-Flores, F. G., et al. (2005). N-alkylation of imidazole by alkaline carbons. Carbon, 43(13), 2824-2827. [Link]
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Lou, W., et al. (2016). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 14(3), 856-862. [Link]
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Sadeghi, B., et al. (2011). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Research in Pharmaceutical Sciences, 6(1), 49-54. [Link]
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A Senior Application Scientist's Guide to Comparing In Vitro Cytotoxicity Assays for Ethyl 3-(1H-imidazol-1-yl)propanoate Derivatives
In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxicity is paramount. For researchers investigating novel therapeutic agents like ethyl 3-(1H-imidazol-1-yl)propanoate and its derivatives, selecting the appropriate in vitro cytotoxicity assay is a critical decision that influences data quality and interpretation. Imidazole-containing compounds are of significant interest due to their wide range of biological activities, including potential anticancer properties.[1][2][3] This guide provides a comparative analysis of three commonly employed cytotoxicity assays, offering the technical insights and field-proven expertise necessary to make an informed choice for screening this specific class of molecules.
The Rationale: Why Assay Choice Matters
Cytotoxicity assays are fundamental tools for gauging a compound's effect on cell viability and proliferation.[4][5] They operate on different biological principles, measuring distinct cellular events that signify health or decline. An ideal assay should not only be sensitive and reproducible but also free from artifacts caused by the chemical nature of the test compounds.
The primary endpoints measured by common cytotoxicity assays include:
-
Metabolic Activity: Assessing the reductive capacity of living cells.
-
Membrane Integrity: Detecting the leakage of intracellular components from damaged cells.
No single assay is universally superior; the choice depends on the specific research question, the compound's mechanism of action, and potential chemical interferences.[6] This guide will compare the MTT, LDH, and Resazurin (alamarBlue) assays, providing the necessary framework for evaluating ethyl 3-(1H-imidazol-1-yl)propanoate derivatives.
Comparative Analysis of Core Cytotoxicity Assays
A direct comparison reveals the distinct advantages and limitations of each method. The selection process should involve a careful consideration of these factors to align the assay principle with the expected biological outcome.
| Feature | MTT Assay | LDH Release Assay | Resazurin (alamarBlue) Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4][7] | Measures release of lactate dehydrogenase (LDH) from cells with compromised membranes.[8][9] | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10][11] |
| Endpoint | Colorimetric (absorbance) | Colorimetric or Luminescent | Fluorometric or Colorimetric |
| Assay Type | Endpoint (Lytic) | Endpoint (Non-lytic supernatant) | Non-lytic, real-time possible |
| Pros | Well-established, cost-effective.[7][12] | Directly measures cell death (necrosis).[13] Good for mechanistic studies. | Highly sensitive, non-toxic to cells, allows for multiplexing and kinetic studies.[6][11] |
| Cons | Requires a solubilization step; formazan crystals can be difficult to dissolve.[4] Potential for interference from reducing compounds.[14] | Less sensitive to early apoptotic events; LDH in serum can cause high background.[6] | Signal can be influenced by changes in metabolic rate without cell death. Potential for premature signal saturation.[6] |
| Best For | High-throughput screening, endpoint viability determination.[4] | Detecting overt membrane damage and necrosis. | Time-course studies, sensitive detection of metabolic changes, multiplexing with other assays. |
In-Depth Protocols and Mechanistic Causality
To ensure scientific integrity, each protocol must be executed with precision and include appropriate controls. The following sections detail the step-by-step methodologies and explain the reasoning behind critical steps.
The MTT Assay: A Measure of Metabolic Vigor
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cell viability.[4] Its core principle relies on the ability of mitochondrial dehydrogenases in living cells to cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[7][15] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15] This waiting period ensures cells recover from trypsinization and are in a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the ethyl 3-(1H-imidazol-1-yl)propanoate derivatives. Remove the old medium and add 100 µL of medium containing the test compounds to the wells. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[16] Perform this step in serum-free media if possible, as serum components can sometimes interfere.[4]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[15][16] This allows sufficient time for viable cells to convert the MTT into formazan crystals. The optimal time can vary by cell type.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well.[15] This step is critical as the formazan crystals are insoluble in aqueous solutions and must be dissolved for accurate absorbance reading.
-
Quantification: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15][17]
The LDH Assay: A Direct Marker of Cell Lysis
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][13] The assay involves a coupled enzymatic reaction where the released LDH converts lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[8][9][18] The amount of color is directly proportional to the amount of LDH released, indicating the extent of cell lysis.[19]
Caption: Workflow of the LDH cytotoxicity assay.
-
Cell Plating and Treatment: Plate and treat cells with the imidazole derivatives as described in the MTT protocol (Steps 1 & 2). Crucially, you must also prepare a "High Control" (maximum LDH release) by adding a lysis solution (e.g., Triton X-100) to a set of control wells 45 minutes before the assay endpoint.
-
Supernatant Collection: After incubation, transfer an aliquot of the cell culture medium from each well to a new 96-well plate.[9] This step is key as the assay measures extracellular LDH, thereby assessing membrane integrity without lysing the remaining viable cells.
-
Reaction Setup: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well of the new plate.[9]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9][19] The reaction kinetics are rapid, and prolonged incubation can lead to signal saturation.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[9] This ensures that the absorbance reading is stable and reflects a single time point.
-
Quantification: Measure the absorbance at approximately 490 nm. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the low and high controls.
The Resazurin (alamarBlue) Assay: A Sensitive, Non-Lytic Alternative
This assay uses the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent compound resorufin.[10][11] The intensity of the fluorescence is proportional to the number of viable cells. Its primary advantage is that the reagent is non-toxic, allowing for continuous monitoring of cell health over time and multiplexing with other assays.[6][10]
-
Cell Plating and Treatment: Plate and treat cells with the imidazole derivatives as described previously.
-
Reagent Addition: Aseptically add the alamarBlue reagent to each well, typically at a volume equal to 10% of the culture medium volume.[20]
-
Incubation: Incubate the plate at 37°C for 1-8 hours.[10][20] The optimal incubation time varies depending on the cell type and density and should be determined empirically to ensure the signal remains within the linear range of the instrument.
-
Quantification: Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[21] Alternatively, absorbance can be measured at 570 nm.[20]
Application and Data Interpretation for Imidazole Derivatives
When screening ethyl 3-(1H-imidazol-1-yl)propanoate derivatives, it is crucial to interpret the data within the context of the assay's mechanism. Many imidazole derivatives have shown cytotoxic activity against various cancer cell lines.[1][3][22]
Illustrative Data Presentation:
The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives tested against a human cancer cell line (e.g., HepG2).
| Compound | Derivative Substitution | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) | Resazurin Assay IC₅₀ (µM) |
| Parent | None | 150.5 | >200 | 165.2 |
| D-001 | 2-Methyl | 95.8 | 180.4 | 102.1 |
| D-002 | 4-Nitro | 45.2 | 55.7 | 42.8 |
| D-003 | 4,5-Dichloro | 12.1 | 15.3 | 11.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.7 |
Note: This data is for illustrative purposes only.
Interpretation Insights:
-
Concordance: In this example, the MTT and Resazurin assays show similar IC₅₀ values, suggesting the compounds' primary effect is on metabolic activity, which correlates well with cell viability.
-
Divergence: The LDH assay shows higher IC₅₀ values, particularly for less potent compounds (Parent, D-001). This could indicate that at lower concentrations, these derivatives are cytostatic (inhibiting proliferation and metabolism) rather than cytotoxic (causing membrane lysis).[6]
-
Structure-Activity Relationship (SAR): The data suggests that adding electron-withdrawing groups (like nitro and chloro) to the imidazole ring increases cytotoxic potential, a common observation in medicinal chemistry.[2]
Conclusion and Best Practices
For the comprehensive evaluation of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives, a multi-assay approach is highly recommended.
-
Primary Screening: The Resazurin (alamarBlue) assay is an excellent choice for initial high-throughput screening due to its high sensitivity, simple "add-and-read" protocol, and non-destructive nature.
-
Confirmation and Mechanism: Hits from the primary screen should be confirmed using an orthogonal assay.
-
The MTT assay serves as a robust, cost-effective method to confirm effects on metabolic activity.
-
The LDH assay is invaluable for specifically determining if the compound induces necrosis and membrane rupture, helping to differentiate between cytotoxic and cytostatic effects.
-
By understanding the principles, strengths, and weaknesses of each assay, researchers can design logical, self-validating experimental workflows. This strategic approach ensures the generation of reliable, high-quality data, accelerating the journey of promising imidazole derivatives from the bench to potential clinical applications.
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PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. PubMed Central. Retrieved from [Link]
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Taylor & Francis Online. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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Interchim. (n.d.). alamarBlue™ Cell Viability Assay Reagent. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Imidazole-Containing Haptens
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against small molecules, or haptens, particularly those containing the ubiquitous imidazole ring, the potential for cross-reactivity with structurally similar compounds is a critical challenge that can compromise assay validity and lead to misleading results. This guide provides an in-depth comparison of methodologies to assess and mitigate cross-reactivity, grounded in field-proven insights and experimental data. We will explore the nuances of hapten design, the comparative advantages of monoclonal and polyclonal antibodies for this application, and a detailed examination of key analytical techniques.
The Imidazole Moiety: A Double-Edged Sword in Antibody Development
The imidazole ring is a common scaffold in numerous pharmaceuticals, endogenous molecules like histamine and histidine, and various agricultural chemicals.[1][2][3] Its aromatic nature and nitrogen atoms allow it to participate in a variety of molecular interactions, making it a potent antigenic determinant.[4][5] However, this same structural prevalence is what makes cross-reactivity a significant concern. An antibody raised against an imidazole-containing drug may inadvertently bind to a related metabolite or an entirely different endogenous compound, leading to false positives or inaccurate quantification in immunoassays.
The successful generation of specific antibodies hinges on a well-thought-out hapten design. The hapten, a small molecule that is immunogenic only when conjugated to a larger carrier protein, must present the unique features of the target molecule to the immune system while minimizing the exposure of common, potentially cross-reactive structures.[6]
Causality in Hapten Design: Maximizing Specificity
The strategy for conjugating the imidazole-containing hapten to a carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) is a critical determinant of antibody specificity. The choice of the attachment point and the nature of the spacer arm can dramatically influence which parts of the hapten are immunodominant.[7][8]
For instance, if the goal is to generate an antibody specific to a particular substituted imidazole, the spacer arm should be attached at a position that is distant from the unique substituent, thereby maximally exposing this distinguishing feature to the immune system.[9] Conversely, if the goal is a class-specific antibody that recognizes a family of related imidazole compounds, the spacer should be attached to a variable region, leaving the common imidazole core exposed.
dot
Caption: Strategic Hapten Conjugation for Antibody Specificity Control.
Monoclonal vs. Polyclonal Antibodies: A Comparative Analysis for Imidazole Haptens
The choice between monoclonal and polyclonal antibodies is a critical decision point in assay development.
| Feature | Monoclonal Antibodies (mAbs) | Polyclonal Antibodies (pAbs) | Rationale for Imidazole Hapten Studies |
| Specificity | Recognize a single epitope on the hapten.[10][11][12] | A mixture of antibodies that recognize multiple epitopes on the hapten.[10][11] | For assays requiring high specificity to distinguish between closely related imidazole structures, mAbs are generally superior. |
| Consistency | High batch-to-batch consistency due to production from a single hybridoma cell line.[12] | Prone to batch-to-batch variability as they are derived from different animals. | For long-term studies and diagnostic kit development, the consistency of mAbs is a significant advantage. |
| Affinity | Uniform, but potentially lower overall avidity. | High overall avidity due to binding to multiple epitopes. | pAbs can sometimes provide a more robust signal, which may be advantageous in certain screening applications. |
| Cross-Reactivity | Generally lower risk of unintended cross-reactivity.[12] | Higher potential for cross-reactivity due to the recognition of multiple epitopes, some of which may be shared with other molecules. | Rigorous screening of mAbs is still essential, but pAbs require more extensive characterization for cross-reactivity. |
| Development Time | Longer and more complex development process.[10] | Relatively faster and less expensive to produce.[10] | The initial investment in mAb development can be offset by the long-term benefits of a highly specific and consistent reagent. |
For the development of highly specific immunoassays for imidazole-containing drugs or their metabolites, monoclonal antibodies are often the preferred choice due to their defined specificity and high consistency.
Comparative Guide to Analytical Methods for Cross-Reactivity Assessment
A multi-faceted approach is essential for a thorough cross-reactivity assessment. The following methods provide complementary information on antibody specificity and binding kinetics.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA, particularly in its competitive format, is the workhorse for screening and quantifying antibody cross-reactivity with small molecule haptens.
dot
Caption: Workflow and Principle of Competitive ELISA for Hapten Detection.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Dilute the hapten-protein conjugate (using a different carrier protein than the one used for immunization to avoid anti-carrier protein antibody interference) to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the target imidazole hapten (standard curve) and potential cross-reactants in assay buffer. In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 30-60 minutes at room temperature.
-
Incubation: After washing the blocked plate, transfer 100 µL of the antibody-hapten mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color development.
-
Stopping and Reading: Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis and Interpretation
The cross-reactivity (CR%) is calculated using the IC₅₀ values (the concentration of analyte that causes 50% inhibition of the maximum signal) obtained from the dose-response curves.
CR (%) = (IC₅₀ of Target Hapten / IC₅₀ of Cross-Reactant) x 100
Supporting Experimental Data: Cross-Reactivity of a Hypothetical Anti-Imidazole Drug Antibody
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Imidazole Drug X (Target) | 5.0 | 100 |
| Metabolite A (Hydroxylated) | 25.0 | 20.0 |
| Metabolite B (N-dealkylated) | 150.0 | 3.3 |
| Histamine | >10,000 | <0.05 |
| L-Histidine | >10,000 | <0.05 |
| Related Drug Y | 850.0 | 0.59 |
Causality: The high cross-reactivity with Metabolite A suggests that the hydroxylation site is not a key part of the epitope recognized by the antibody. The lower cross-reactivity with Metabolite B indicates that the N-alkyl group is important for antibody binding. The negligible cross-reactivity with histamine and L-histidine demonstrates high specificity for the drug's core structure over endogenous imidazoles.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the antibody-hapten interaction beyond the endpoint data from ELISA.[13][14][15] It allows for the determination of association (kₐ) and dissociation (kₑ) rates, from which the affinity constant (Kₑ) can be calculated.
Experimental Workflow: SPR for Kinetic Analysis
-
Surface Preparation: Covalently immobilize the anti-hapten antibody onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Inject a series of concentrations of the target imidazole hapten and potential cross-reactants over the antibody-coated surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte, preparing the surface for the next injection.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) to determine kₐ, kₑ, and Kₑ.[16]
dot
Caption: Surface Plasmon Resonance (SPR) Workflow for Kinetic Analysis.
Comparative Kinetic Data
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (M) |
| Imidazole Drug X | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| Metabolite A | 1.2 x 10⁵ | 9.5 x 10⁻⁴ | 7.9 x 10⁻⁹ |
| Metabolite B | 0.8 x 10⁵ | 5.0 x 10⁻³ | 6.3 x 10⁻⁸ |
| Related Drug Y | 0.5 x 10⁴ | > 1.0 x 10⁻² | > 2.0 x 10⁻⁶ |
Interpretation: The SPR data corroborates the ELISA findings. Metabolite A has a similar on-rate to the target drug but a faster off-rate, resulting in a slightly weaker affinity. Metabolite B shows both a slower on-rate and a much faster off-rate, indicating significantly reduced binding stability. Related Drug Y exhibits very weak and transient binding, confirming its low cross-reactivity.
Western Blotting
While less common for primary cross-reactivity screening of small molecule haptens, Western blotting can be a valuable tool to investigate if the antibody cross-reacts with the carrier protein or other proteins that may have been modified by the hapten or a reactive metabolite in situ.
Experimental Protocol: Western Blotting for Cross-Reactivity
-
Sample Preparation: Prepare lysates from cells or tissues that have been treated with the imidazole-containing compound, alongside untreated controls. Also, run lanes with the hapten-carrier conjugates used for immunization and screening.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[17]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-imidazole hapten antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Data Interpretation:
-
A strong band corresponding to the molecular weight of the hapten-carrier conjugate confirms the antibody recognizes the hapten.
-
The absence of bands in the untreated cell/tissue lysate lanes and the presence of specific bands in the treated lanes could indicate the antibody is detecting the hapten covalently bound to cellular proteins.
-
The presence of unexpected bands in control lanes could signify cross-reactivity with endogenous proteins.
Conclusion and Best Practices
A rigorous and multi-pronged approach is non-negotiable when validating antibodies against imidazole-containing haptens.
-
Rational Hapten Design is Foundational: The success of generating a specific antibody begins with a carefully planned hapten synthesis and conjugation strategy.[6][8] The choice of where to attach the spacer arm dictates the immunodominant epitopes and, consequently, the antibody's specificity.
-
Monoclonals for Specificity: For applications demanding high specificity, such as therapeutic drug monitoring or diagnostic assays, monoclonal antibodies are generally the superior choice due to their homogeneity and lower inherent risk of cross-reactivity.[10][12]
-
Orthogonal Testing is Key: Relying on a single method is insufficient. Competitive ELISA is excellent for high-throughput screening of a wide range of potential cross-reactants. SPR provides invaluable kinetic data that explains the "why" behind the observed cross-reactivity. Western blotting serves as a crucial control to rule out off-target binding to other proteins.
-
Thorough Validation is a Self-Validating System: Every protocol must include appropriate controls (e.g., untreated samples, irrelevant haptens) to ensure that the observed signals are specific and meaningful. The data from each method should be cross-correlated to build a comprehensive and trustworthy profile of the antibody's performance.
By adhering to these principles, researchers can develop and validate highly specific antibodies against imidazole-containing haptens, ensuring the accuracy and reliability of their immunoassays in both research and clinical applications.
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A Pool of Ferritin Nanoparticles Delivering Six Proteins of African Swine Fever Virus Induces Robust Humoral and Cellular Immune Responses in Pigs. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Suter, M. (1982). A modified ELISA technique for anti-hapten antibodies. Journal of Immunological Methods, 53(1), 103–108. [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Optimization of western blotting for the detection of proteins of different molecular weight. (2020). Future Science. [Link]
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Effect of imidazole on the solubility of a his-tagged antibody fragment. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. (2024). Frontiers in Sustainable Food Systems. [Link]
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Measuring antibody-antigen binding kinetics using surface plasmon resonance. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. (2025). International Journal of Molecular Sciences. [Link]
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How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
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Tandem immobilized metal-ion affinity chromatography/immunoaffinity purification of His-tagged proteins--evaluation of two anti-His-tag monoclonal antibodies. (1998). Journal of Chromatography A, 814(1-2), 43-52. [Link]
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Imidazole-based anticancer drugs are currently undergoing clinical trials. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Technical Guide for ELISA - Protocols. (n.d.). SeraCare. Retrieved January 25, 2026, from [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Imidazole derivatives: A comprehensive survey of their recognition properties. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
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Discovery and Characterization of Histidine Oxidation Initiated Cross-links in an IgG1 Monoclonal Antibody. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. (2022). Molecules, 28(1), 133. [Link]
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Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. (n.d.). DergiPark. Retrieved January 25, 2026, from [Link]
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Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. (2024). Critical Reviews in Food Science and Nutrition. [Link]
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Approaches for capture of histidine-tagged proteins in Biacore systems. (n.d.). Cytiva. Retrieved January 25, 2026, from [Link]
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Antibody Affinity Modulation Mechanisms via Benzene Ring Spacer Arm Conjugation Sites (Ortho, Meta, Para) in Coating Hapten Design. (2026). Analytical Chemistry. [Link]
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Imidazoles as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Methods and applications of noncompetitive hapten immunoassays. (2024). Analyst. [Link]
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Monoclonal vs Polyclonal Antibodies. (n.d.). Sino Biological. Retrieved January 25, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
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Azure Biosystems Webinar : Fluorescent Western Blot 101- Detecting Phosphorylated Protein- June 2022. (2022). YouTube. Retrieved January 25, 2026, from [Link]
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Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
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Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
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Modification, optimization and simplification of the spot ELISA technique for the enumeration of cells secreting anti-hapten antibodies. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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A Comparative Guide to the Green Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate for Pharmaceutical Research
In the landscape of modern drug development, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable and economically viable pharmaceutical manufacturing. The synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate, a key building block in the development of various therapeutic agents, provides an excellent case study for assessing the environmental impact of different synthetic strategies. This guide offers a detailed comparison of traditional and greener synthetic routes to this important intermediate, supported by experimental data and a thorough analysis of key green chemistry metrics. Our objective is to provide researchers, scientists, and drug development professionals with the insights necessary to make informed, environmentally conscious decisions in their synthetic endeavors.
Introduction: The Imperative for Greener Synthetic Routes
The pharmaceutical industry is increasingly under pressure to adopt more sustainable practices, driven by both regulatory scrutiny and a growing corporate responsibility to minimize environmental impact. The choice of a synthetic pathway has profound implications, influencing everything from raw material consumption and energy usage to waste generation and overall process safety. Ethyl 3-(1H-imidazol-1-yl)propanoate, with its versatile imidazole moiety, is a frequently utilized precursor. Therefore, optimizing its synthesis from a green chemistry perspective is a meaningful pursuit. This guide will dissect two primary synthetic pathways: the classical N-alkylation of imidazole with an alkyl halide and the more modern aza-Michael addition of imidazole to an acrylate. We will also explore a biocatalytic approach as a frontier in green synthesis.
Synthetic Pathway Analysis
The selection of a synthetic route is a balance of factors including yield, purity, cost, and scalability. Here, we add the crucial dimension of "greenness" to this decision-making matrix.
Route 1: Traditional N-Alkylation with Ethyl 3-bromopropanoate
The N-alkylation of imidazoles using alkyl halides is a long-established and widely used method for the formation of N-C bonds.[1] This reaction typically proceeds via an SN2 mechanism and often requires a strong base to deprotonate the imidazole, enhancing its nucleophilicity.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride (NaH) is necessary to generate the imidazolide anion, a potent nucleophile required for the efficient displacement of the bromide leaving group. Tetrahydrofuran (THF) is a common aprotic solvent that can solvate the cation of the base without interfering with the nucleophile. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in reactions involving solid-liquid phase heterogeneity, though in this homogenous system with NaH, its role is less critical. The primary drawback of this route is the generation of a stoichiometric amount of inorganic salt byproduct (NaBr), which contributes significantly to the process's waste stream.
Route 2: Aza-Michael Addition of Imidazole to Ethyl Acrylate
The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is an atom-economical reaction that has gained significant traction as a greener alternative to traditional alkylations.[2] This reaction, in its ideal form, can proceed without the need for a catalyst or solvent, directly combining the two reactants to form the desired product.
Causality Behind Experimental Choices: This approach is inherently greener as, in principle, all atoms from the reactants are incorporated into the final product, leading to 100% atom economy. By eliminating the need for a solvent and catalyst, the environmental impact is further reduced. The reaction is typically driven by heating, which provides the necessary activation energy for the nucleophilic attack of the imidazole on the electron-deficient alkene of the ethyl acrylate. The absence of a base and the subsequent salt formation makes the workup procedure significantly simpler and less waste-intensive.
Route 3: Biocatalyzed Aza-Michael Addition
Enzymatic catalysis represents a frontier in green chemistry, offering high selectivity and mild reaction conditions. Hydrolases, such as proteases, have been shown to catalyze aza-Michael additions in organic media.[3][4]
Causality Behind Experimental Choices: The use of an enzyme like alkaline protease from Bacillus subtilis can enable the reaction to proceed under milder conditions (e.g., lower temperatures) than the uncatalyzed thermal reaction.[3] This can lead to energy savings and potentially higher selectivity. The reaction is often carried out in an organic solvent to solubilize the reactants and facilitate the enzymatic activity. While the use of a solvent detracts from the "ideal" greenness of a solvent-free system, the biodegradability of the enzyme catalyst and the mild conditions offer significant environmental advantages over the traditional N-alkylation route.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the "greenness" of each synthetic route, we will employ several key metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
| Metric | Route 1: N-Alkylation | Route 2: Aza-Michael Addition (Solvent-Free) | Route 3: Biocatalyzed Michael Addition |
| Atom Economy | 50.4% | 100% | 100% |
| E-Factor | ~1.96 | ~0.05 | ~5.8 |
| Process Mass Intensity (PMI) | ~2.96 | ~1.05 | ~6.8 |
| Yield | ~95% (assumed)[5] | >97%[6] | ~76%[3] |
| Solvent Usage | High (THF) | None | Moderate (Pyridine) |
| Byproduct Formation | Stoichiometric NaBr | Minimal | Minimal |
| Catalyst | Phase-transfer (optional) | None | Enzyme (biodegradable) |
Table 1: Comparison of Green Chemistry Metrics for the Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate
Analysis of Metrics:
-
Atom Economy: The aza-Michael addition routes (2 and 3) are inherently superior with a perfect atom economy of 100%, as all atoms of the reactants are incorporated into the product.[6] The traditional N-alkylation route has a significantly lower atom economy due to the formation of sodium bromide as a byproduct.
-
E-Factor and Process Mass Intensity (PMI): The solvent-free aza-Michael addition (Route 2) is the clear winner with the lowest E-Factor and PMI, indicating the least amount of waste generated per unit of product. The traditional N-alkylation (Route 1) generates a considerable amount of waste, primarily from the salt byproduct and the solvent. The biocatalytic route (Route 3), while having a perfect atom economy, suffers from a higher E-Factor and PMI due to the large amount of solvent used in the reported procedure.[3] It is important to note that optimization of the solvent volume in the biocatalytic process could significantly improve these metrics.
Experimental Protocols
Route 1: Traditional N-Alkylation with Ethyl 3-bromopropanoate
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl 3-bromopropanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq) is carefully added in portions at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl 3-bromopropanoate (1.05 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is carefully quenched with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 3-(1H-imidazol-1-yl)propanoate.
Route 2: Solvent- and Catalyst-Free Aza-Michael Addition
Materials:
-
Imidazole
-
Ethyl acrylate
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Vacuum pump or rotary evaporator
Procedure:
-
Imidazole (1.0 eq) and ethyl acrylate (1.2 eq) are combined in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 80 °C with stirring for 5-7 hours.[6]
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the excess ethyl acrylate is removed under reduced pressure to yield the crude product.
-
Further purification, if necessary, can be achieved by vacuum distillation.
Route 3: Biocatalyzed Aza-Michael Addition
Materials:
-
Imidazole
-
Ethyl acrylate
-
Alkaline protease from Bacillus subtilis
-
Pyridine
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Imidazole (1.0 eq), ethyl acrylate (1.5 eq), and alkaline protease are suspended in pyridine.[3]
-
The reaction mixture is incubated in a shaking incubator at 50 °C for 72 hours.[3]
-
After the reaction, the enzyme is removed by centrifugation.
-
The supernatant is concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining pyridine.
-
The organic layer is dried and concentrated to give the crude product, which can be further purified by chromatography.
Visualizing the Synthetic Pathways and Green Chemistry Workflow
Reaction Pathways
Caption: Synthetic routes to ethyl 3-(1H-imidazol-1-yl)propanoate.
Green Chemistry Metrics Calculation Workflow
Caption: Workflow for assessing green chemistry metrics.
Conclusion and Future Outlook
This comparative guide unequivocally demonstrates that the solvent- and catalyst-free aza-Michael addition is the superior synthetic route for ethyl 3-(1H-imidazol-1-yl)propanoate from a green chemistry perspective. Its perfect atom economy, minimal waste generation, and operational simplicity make it an exemplary case of sustainable chemical synthesis. While the traditional N-alkylation method is effective, it is burdened by poor atom economy and significant waste production. The biocatalytic approach, although promising in its use of a renewable catalyst and mild conditions, requires significant optimization to reduce its solvent dependency and improve its overall mass intensity.
For researchers and drug development professionals, the implications are clear: the early consideration and adoption of greener synthetic routes, such as the aza-Michael addition, can lead to more sustainable, cost-effective, and environmentally responsible manufacturing processes. As the field of green chemistry continues to evolve, further innovations in catalysis, solvent selection, and process intensification will undoubtedly offer even more elegant and sustainable solutions for the synthesis of vital pharmaceutical intermediates.
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PubMed. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Available at: [Link]
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ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Available at: [Link]
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ChemRxiv. (2020). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(1H-imidazol-1-yl)propanoate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 3-(1H-imidazol-1-yl)propanoate (CAS No. 24215-02-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each critical step.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Ethyl 3-(1H-imidazol-1-yl)propanoate is not a benign substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several hazards that directly inform handling and disposal requirements.[1]
A failure to appreciate these risks can lead to serious injury or environmental contamination. The primary hazards associated with this compound dictate the stringent personal protective equipment (PPE) and containment strategies detailed in the subsequent sections.
Table 1: GHS Hazard Profile for Ethyl 3-(1H-imidazol-1-yl)propanoate [1]
| Hazard Class | Hazard Statement | GHS Classification Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye damage | H318 | Danger |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
The designation of "Causes serious eye damage" (H318) is particularly critical, elevating this compound beyond a simple irritant and necessitating robust eye protection at all times.[1]
Pre-Disposal Operations: The Foundation of Safe Waste Management
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous planning and adherence to established laboratory safety standards, as mandated by organizations like the Occupational Safety and Health Administration (OSHA).[2]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling ethyl 3-(1H-imidazol-1-yl)propanoate in any form, including as a waste product:
-
Eye Protection: Chemical safety goggles are required. Given the H318 classification, a face shield should also be worn, especially when handling larger quantities or during procedures with a risk of splashing.[3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[4]
Chemical Incompatibility
To prevent dangerous reactions within a waste container, it is crucial to understand and respect chemical incompatibilities. Based on the imidazole functional group, ethyl 3-(1H-imidazol-1-yl)propanoate waste must be segregated from:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: Can cause neutralization reactions that may generate heat.
Always consult your institution's chemical hygiene plan and maintain separate, clearly labeled waste streams to prevent accidental mixing.[5]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of ethyl 3-(1H-imidazol-1-yl)propanoate waste. This process is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[6]
Step 1: Waste Characterization
All waste must be correctly identified. Ethyl 3-(1H-imidazol-1-yl)propanoate, due to its hazardous properties, must be disposed of as hazardous waste. It is not a listed waste on the EPA's F, K, P, or U lists, but it qualifies as a characteristic hazardous waste if it exhibits properties such as ignitability, corrosivity, reactivity, or toxicity, which would be fully detailed in a complete Safety Data Sheet (SDS).[6][7] Given its known hazards, it must be managed through your institution's hazardous waste program.
Step 2: Select an Appropriate Waste Container
-
Material: Use a chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.[8]
-
Integrity: The container must be in good condition, free of leaks, and have a secure, screw-top lid to prevent spills and vapor release.[9]
-
Size: Choose a container size appropriate for the volume of waste generated to avoid prolonged storage of small quantities.
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.[2] The moment the first drop of waste enters the container, it must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 3-(1H-imidazol-1-yl)propanoate"
-
The specific hazard characteristics (e.g., "Irritant," "Harmful," "Eye Damage")
-
The date of initial accumulation
Step 4: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This area must be under the control of laboratory personnel.[8]
-
Segregation: Keep the container segregated from incompatible chemicals.[5]
-
Containment: Place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks.[8]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arranging for Final Disposal
Once the waste container is full, or before the regulatory storage time limit is reached (typically 90 days for Large Quantity Generators), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department.
-
Complete a hazardous waste pickup request form as required by your institution.
-
Ensure the label is complete and legible.
-
The final disposal method will be determined by the licensed hazardous waste disposal facility. For organic compounds like this, incineration at a permitted facility is the standard and recommended disposal method .[9] This ensures the complete destruction of the chemical, preventing its release into the environment. Under no circumstances should this chemical be disposed of down the drain. [3][9]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using a spill containment kit with absorbent materials (e.g., vermiculite or sand). Do not use combustible materials to absorb the spill.
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Neutralization/Absorption: Gently cover the spill with an inert absorbent material.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department in accordance with institutional policy.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for ethyl 3-(1H-imidazol-1-yl)propanoate.
Caption: Decision workflow for safe disposal.
References
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PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 1-Ethyl-3-methylimidazolium octanoate. (2024). Available at: [Link]
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Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories (1910.1450). U.S. Department of Labor. Available at: [Link]
-
European Chemicals Agency. 1H-Imidazolium, 3-ethyl-1-methyl-, 1,1,1-trifluoromethanesulfonate (1:1) - Registration Dossier. ECHA. Available at: [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]
-
University of Maryland | Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Available at: [Link]
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Navigating the Safe Handling of Ethyl 3-(1H-imidazol-1-yl)propanoate: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth operational plan for the safe handling of ethyl 3-(1H-imidazol-1-yl)propanoate, focusing on the critical role of personal protective equipment (PPE) and compliant disposal. By understanding the "why" behind each procedural step, you will be empowered to foster a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Adversary
Ethyl 3-(1H-imidazol-1-yl)propanoate presents a specific set of hazards that necessitate a robust safety protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H318: Causes serious eye damage [1]
-
H335: May cause respiratory irritation [1]
These classifications are the cornerstone of our PPE strategy. The potential for serious eye damage dictates the necessity of stringent eye protection, while the risk of skin irritation underscores the importance of appropriate gloves and lab attire. The respiratory irritation hazard requires us to work in a controlled environment to minimize inhalation exposure.
| Hazard Classification | Potential Health Effect | Implication for PPE & Handling |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested. | Strict prohibition of eating, drinking, and smoking in the laboratory. |
| Skin Irritation (Category 2) | Can cause redness, itching, and inflammation upon contact. | Use of chemically resistant gloves and a laboratory coat is mandatory. |
| Serious Eye Damage (Category 1) | Poses a significant risk of irreversible eye injury. | Chemical safety goggles are the minimum requirement; a face shield is recommended. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause irritation to the nose, throat, and lungs if inhaled. | All handling of the compound must be conducted within a certified chemical fume hood. |
The Core of Protection: A Multi-Layered PPE Approach
A proactive and comprehensive PPE strategy is not merely a checklist; it is a system designed to create multiple barriers between the researcher and the chemical hazard.
Primary Engineering Control: The Chemical Fume Hood
Before any personal protective equipment is considered, the primary line of defense is an engineering control.
Protocol:
-
Verify Certification: Always confirm that the chemical fume hood has been certified within the last year.
-
Ensure Proper Airflow: Check the airflow monitor to ensure it is functioning correctly and indicates a safe face velocity.
-
Work Within the Safe Zone: Conduct all manipulations of ethyl 3-(1H-imidazol-1-yl)propanoate at least six inches inside the sash.
-
Keep the Sash at the Lowest Practical Height: This maximizes the capture efficiency of the fume hood.
Dermal Protection: Beyond the Lab Coat
Given that ethyl 3-(1H-imidazol-1-yl)propanoate causes skin irritation, appropriate dermal protection is crucial.[1]
-
Laboratory Coat: A clean, buttoned lab coat made of a chemically resistant material is required.[2] Ensure it has long sleeves to protect the arms.[2]
-
Gloves: Standard nitrile gloves provide adequate protection for incidental contact.[2] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary.
-
Glove Selection Rationale: Nitrile is a suitable choice for many organic compounds, offering a good balance of chemical resistance and dexterity.
-
Double Gloving: For tasks with a higher risk of splash, consider wearing two pairs of nitrile gloves.
-
Ocular and Facial Protection: A Non-Negotiable Standard
The risk of serious eye damage necessitates robust eye and face protection.[1][3]
-
Chemical Safety Goggles: These are mandatory and must be worn at all times when handling the compound.[4][5] They provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when reacting the chemical under pressure.[5][6]
Operational Plan: From Preparation to Post-Handling
A systematic workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Donning PPE: A Deliberate Sequence
Handling Ethyl 3-(1H-imidazol-1-yl)propanoate
-
Pre-Handling Check: Ensure all necessary equipment, including waste containers, is within the fume hood before introducing the chemical.
-
Weighing and Transfer: If working with a solid, handle it in a manner that minimizes dust generation. For liquids, use appropriate glassware and transfer techniques to avoid splashing.
-
During the Reaction: Keep the fume hood sash as low as possible. Monitor the reaction for any unexpected changes.
-
Post-Reaction Quenching and Workup: Be mindful that reaction byproducts may also be hazardous. Maintain the same level of PPE throughout the entire process.
Doffing PPE: Preventing Cross-Contamination
Emergency Procedures: Preparedness is Paramount
Spill Response
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
For Small, Contained Spills:
-
Ensure you are wearing the appropriate PPE, including double gloves and eye/face protection.
-
Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[7][8]
-
Carefully collect the absorbed material into a designated, labeled waste container.[7][8]
-
Clean the spill area with soap and water.[9]
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10][11] Seek immediate medical attention.[3][9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9][10][12][13] If irritation persists, seek medical attention.[9][10][12]
-
Inhalation: Move the individual to fresh air.[9][11][12] If breathing is difficult, administer oxygen and seek medical attention.[9][11][12]
-
Ingestion: Do NOT induce vomiting.[9][12] Rinse the mouth with water and seek immediate medical attention.[9][11][12]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance.
-
Waste Collection: All materials contaminated with ethyl 3-(1H-imidazol-1-yl)propanoate, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[8]
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and the specific hazards (e.g., "Skin Irritant," "Eye Damage").
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[8]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. A deep understanding of the hazards and the rationale behind each safety measure is the hallmark of a truly proficient scientist.
References
-
Safety Data Sheet: Ethyl propionate. (2020). Carl Roth. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Data Sheet: 1-Ethyl-3-methylimidazolium acetate. (n.d.). Carl Roth. Retrieved from [Link]
-
1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022, January 14). Australian Government Department of Health. Retrieved from [Link]
-
Standard Operating Procedure for Imidazole. (2025, February 28). University of Washington. Retrieved from [Link]
-
Safety Data Sheet: Imidazole. (n.d.). Carl Roth. Retrieved from [Link]
-
Safety Data Sheet: IMIDAZOLE. (2023, September 25). ChemSupply Australia. Retrieved from [Link]
Sources
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- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
